2-Prenyl-1-naphthol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11(2)7-8-13-10-9-12-5-3-4-6-14(12)15(13)16/h3-7,9-10,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWMIJHPZVYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276064 | |
| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16274-34-3 | |
| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16274-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Prenyl-1-naphthol chemical structure and properties
An In-depth Technical Guide to 2-Prenyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 2-(3-methylbut-2-enyl)naphthalen-1-ol, is a naturally occurring sesquiterpenoid. It has been isolated from the herbs of Catalpa ovata[1]. As a derivative of the well-studied 1-naphthol (B170400) scaffold, this compound is of interest to researchers in natural product chemistry and medicinal chemistry. The addition of a prenyl group to the naphthol core significantly alters its lipophilicity and steric profile, which can, in turn, influence its biological activity.
This technical guide provides a summary of the available chemical and structural information for this compound. It is important to note that while the core chemical identity is established, detailed public data on its physicochemical properties, specific biological activities, and established experimental protocols are limited. To provide a useful reference point, comparative data for the parent compound, 1-naphthol, is also included.
Chemical Structure and Properties
The chemical structure of this compound consists of a naphthalene (B1677914) ring hydroxylated at the C1 position and substituted with a 3-methylbut-2-enyl (prenyl) group at the C2 position.
Structural Relationship
The diagram below illustrates the structural modification from the parent compound, 1-naphthol, to this compound.
Properties of this compound
The available quantitative data for this compound is summarized in the table below. Detailed experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in the cited literature.
| Property | Value | Source |
| IUPAC Name | 2-(3-methylbut-2-enyl)naphthalen-1-ol | - |
| Synonyms | This compound | - |
| CAS Number | 16274-34-3 | |
| Molecular Formula | C₁₅H₁₆O | |
| Molecular Weight | 212.29 g/mol | |
| Natural Source | Catalpa ovata | [1][2] |
Properties of 1-Naphthol (Parent Compound)
For comparative purposes and to aid in experimental design, the well-documented properties of the parent scaffold, 1-naphthol, are provided.
| Property | Value | Source |
| CAS Number | 90-15-3 | [3] |
| Molecular Formula | C₁₀H₈O | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Colorless or white solid | [3] |
| Melting Point | 95 to 96 °C | [3] |
| Boiling Point | 278 to 280 °C | [3] |
| Solubility in Water | 0.866 g/L at 25 °C | [4] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether; soluble in acetone | [4] |
| pKa | 9.3 (Acidic) | - |
Synthesis Protocols
Proposed General Synthetic Workflow
The following diagram outlines a plausible workflow for the synthesis of this compound from 1-naphthol and a suitable prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst. This represents a hypothetical protocol that would require experimental optimization.
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities, mechanism of action, and associated signaling pathways of this compound are not extensively reported in the public domain. The parent compound, 1-naphthol, is a known metabolite of naphthalene and the insecticide carbaryl (B1668338), and its presence in urine is used as a biomarker for exposure[5]. Derivatives of the related 2-naphthol (B1666908) scaffold have been investigated for various activities, including anticancer and nematicidal effects[6][7].
Given the lack of specific pathway information for this compound, a diagram illustrating a potential biological screening cascade is provided below. This represents a logical workflow for researchers aiming to elucidate the biological function of this and other novel natural products.
Conclusion
This compound is a natural product with a defined chemical structure. While it presents an interesting scaffold for further investigation, particularly in drug discovery and chemical biology, there is a clear opportunity for the scientific community to contribute to a deeper understanding of its properties. Future research should focus on obtaining experimental data for its physicochemical characteristics, elucidating its biological activities through systematic screening, and developing and publishing robust synthesis and analysis protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 1-Phenylazo-2-Naphthol | PDF | Organic Chemistry | Chemistry [scribd.com]
- 4. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Utility of urinary 1-naphthol and 2-naphthol levels to assess environmental carbaryl and naphthalene exposure in an epidemiology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Naphthol from the Leaves of Actephila merrilliana as a Natural Nematicide Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling 2-Prenyl-1-naphthol: A Technical Guide to its Natural Sourcing from Catalpa ovata, Isolation, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Prenyl-1-naphthol, a sesquiterpenoid compound identified in Catalpa ovata.[1][2] While the presence of this natural product in Catalpa ovata is known, detailed protocols for its specific extraction and purification are not extensively documented in current literature. This document outlines a generalized, robust methodology for the isolation and characterization of this compound from its natural source, drawing upon established techniques for the separation of similar plant-derived secondary metabolites. Furthermore, this guide summarizes the current understanding of the biological activities of closely related prenylated naphthoquinones and naphthols, offering insights into the potential therapeutic applications of this compound in areas such as oncology and inflammatory diseases. The content herein is intended to serve as a foundational resource for researchers seeking to explore the scientific and medicinal value of this compound.
Introduction
Catalpa ovata, a member of the Bignoniaceae family, is a plant with a history of use in traditional medicine.[1][2] Phytochemical investigations have revealed a diverse array of secondary metabolites within this species, including the sesquiterpenoid this compound.[1][2] Prenylated phenolic compounds, a class to which this compound belongs, are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5][6][7] The addition of a prenyl group to a phenolic backbone can significantly enhance its lipophilicity and interaction with biological membranes, often leading to increased potency and novel mechanisms of action. This guide provides a technical framework for the extraction, isolation, and characterization of this compound from Catalpa ovata and explores its potential biological significance based on data from analogous compounds.
Experimental Protocols
While a specific, validated protocol for the isolation of this compound from Catalpa ovata is not available in the published literature, the following methodology is proposed based on standard practices for the extraction and purification of prenylated phenols from plant material.
Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves and stems) of Catalpa ovata should be collected during the appropriate season to ensure the highest concentration of the target compound.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A solvent of medium polarity, such as methanol (B129727) or ethanol, is recommended for the initial extraction.
-
Procedure:
-
Macerate the powdered plant material in the selected solvent at room temperature for a period of 24-48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound is expected to be present in the ethyl acetate fraction.
Isolation by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate is recommended. The separation should be initiated with a low polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and the polarity should be gradually increased.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.
Purification by Preparative HPLC
-
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water) is recommended.
Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
Data Presentation
As specific quantitative data for the biological activities of this compound are limited, the following tables summarize the cytotoxic and anti-inflammatory activities of structurally related prenylated naphthoquinones and naphthols to provide a comparative context for its potential efficacy.
Table 1: Cytotoxic Activity of Selected Prenylated Naphthoquinones and Naphthohydroquinones
| Compound | Cell Line | Activity (GI50/IC50 µM) | Reference |
| Prenyl-1,2-naphthohydroquinone derivative 1 | A-549 (Lung Carcinoma) | In the µM level | [8] |
| Prenyl-1,2-naphthohydroquinone derivative 1 | HT-29 (Colon Adenocarcinoma) | In the µM level | [8] |
| Prenyl-1,2-naphthohydroquinone derivative 1 | MB-231 (Breast Adenocarcinoma) | In the µM level | [8] |
| 1,4-Naphthoquinone oxime derivative 14 | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | [9] |
| 1,4-Naphthoquinone oxime derivative 14 | BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | [9] |
| 1,4-Naphthoquinone oxime derivative 14 | A2780 (Ovarian Cancer) | 8.26 ± 0.22 | [9] |
| 5-Acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian Carcinoma) | 7.54 | [10] |
Table 2: Anti-inflammatory Activity of Prenylated Phenolic Compounds
| Compound Class | Mechanism of Action | Reference |
| Prenylated Phenols | Inhibition of cyclooxygenases and lipoxygenases | [3][6][7] |
| Prenylated Phenols | Reduction of pro-inflammatory cytokine production | [3][6][7] |
| Prenylated Flavonoids | Downregulation of NF-κB expression | [11] |
| Prenylated Flavonoids | Decreased levels of PGE2, LTB-4, IL-1β, TNF-α, IL-6, IFN-γ | [11] |
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This compound from Catalpa ovata represents a promising yet understudied natural product. This technical guide provides a foundational framework for its isolation and characterization, addressing a notable gap in the current scientific literature. The summarized biological activities of related prenylated compounds suggest that this compound may possess significant cytotoxic and anti-inflammatory properties. Further research, guided by the methodologies outlined herein, is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action. The successful isolation and pharmacological evaluation of this compound could pave the way for the development of novel drug candidates for the treatment of cancer and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic and antioxidant marine prenylated quinones and hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prenylated Flavonoids in Topical Infections and Wound Healing | Encyclopedia MDPI [encyclopedia.pub]
An In-Depth Technical Guide to the Physical and Chemical Properties of Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthol derivatives, bicyclic organic compounds based on the naphthalene (B1677914) skeleton with a hydroxyl substituent, represent a critical class of molecules in medicinal chemistry and materials science. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of key naphthol derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways.
Core Physicochemical Properties of Naphthol Derivatives
The position of the hydroxyl group on the naphthalene ring, as well as the nature and position of other substituents, profoundly influences the physicochemical properties of naphthol derivatives. These properties, in turn, dictate their solubility, membrane permeability, reactivity, and ultimately their biological function.
Physical Properties
The physical properties of selected naphthol derivatives are summarized in Table 1. Generally, naphthols are crystalline solids at room temperature. Their melting and boiling points are influenced by intermolecular forces, primarily hydrogen bonding from the hydroxyl group and van der Waals interactions between the aromatic rings. Substitution can either increase or decrease these values depending on the nature of the substituent and its effect on crystal packing and intermolecular interactions.
Solubility is a critical parameter for drug development. Naphthols are generally sparingly soluble in water but show good solubility in organic solvents such as ethanol (B145695), ether, and chloroform.[1][2] The polarity of the solvent and its ability to form hydrogen bonds are key factors. The introduction of polar substituents like nitro groups can slightly increase water solubility, while nonpolar halogen substituents tend to decrease it.
Table 1: Physical Properties of Selected Naphthol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1-Naphthol | C₁₀H₈O | 144.17 | 95-96 | 278-280 | Sparingly soluble in water; soluble in ethanol, ether, chloroform[1] |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 | Sparingly soluble in water; soluble in ethanol, ether, chloroform[2] |
| 1-Nitro-2-naphthol (B1581586) | C₁₀H₇NO₃ | 189.17 | 103-104 | - | - |
| 2-Nitro-1-naphthol | C₁₀H₇NO₃ | 189.17 | 128-129 | - | - |
| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.62 | 118-121 | - | Insoluble in water; soluble in ethanol, ether |
| 1-Amino-2-naphthol | C₁₀H₉NO | 159.19 | 205 (decomposes) | - | Slightly soluble in hot water; soluble in ethanol |
Chemical Properties
The chemical properties of naphthol derivatives are largely governed by the reactivity of the hydroxyl group and the aromatic naphthalene core.
Acidity (pKa): The hydroxyl group imparts acidic character to naphthols, though they are generally weaker acids than carboxylic acids. The pKa is a measure of this acidity, and it is sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups, such as nitro groups, increase acidity (lower pKa) by stabilizing the resulting phenoxide ion. Conversely, electron-donating groups decrease acidity (higher pKa).
Spectroscopic Properties: Naphthol derivatives exhibit characteristic absorption and emission spectra due to their extended π-conjugated systems.
-
UV-Vis Absorption: The position of the maximum absorption (λmax) and the molar extinction coefficient (ε) are key parameters. Substituents on the naphthalene ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum.
-
Fluorescence: Many naphthol derivatives are fluorescent, emitting light upon excitation at a suitable wavelength. The fluorescence quantum yield (Φf) is a measure of the efficiency of this emission process. The emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment.
Table 2: Chemical and Spectroscopic Properties of Selected Naphthol Derivatives
| Compound | pKa | λmax (nm) (Solvent) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Fluorescence Emission (nm) | Fluorescence Quantum Yield (Φf) |
| 1-Naphthol | 9.39 | 290, 324 (Methanol) | 5,600 (290 nm) | 370, 410 | 0.23 |
| 2-Naphthol | 9.51 | 275, 330 (Ethanol) | 5,000 (275 nm) | 353 | 0.28 |
| 1-Nitro-2-naphthol | 6.78 | 423 | 2.59 x 10³ | - | - |
| 4-Chloro-1-naphthol | 9.25 | 300, 313 (Ethanol) | - | - | - |
| 1-Amino-2-naphthol | - | 280, 335 (Ethanol) | - | 430 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of representative naphthol derivatives and the evaluation of their antioxidant activity.
Synthesis of 1-Nitro-2-naphthol[3]
This protocol describes the hydrolysis of 1-nitro-2-acetylaminonaphthalene to yield 1-nitro-2-naphthol.
Materials:
-
1-nitro-2-acetylaminonaphthalene
-
Sodium hydroxide (B78521) (NaOH)
-
Glacial acetic acid
-
Methyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
3-L round-bottomed flask with reflux condenser
-
Büchner funnel
-
Filtration apparatus
Procedure:
-
In a 3-L round-bottomed flask equipped with a reflux condenser, combine 100 g (0.435 mole) of 1-nitro-2-acetylaminonaphthalene and a solution of 112 g (2.8 moles) of sodium hydroxide in 2.7 L of water.
-
Boil the mixture under reflux for 6-7 hours, or until the evolution of ammonia (B1221849) ceases. The solution will turn deep red and contain suspended crystals of sodium nitronaphthoxide.
-
Add 1 L of hot water to dissolve the suspended crystals.
-
Filter the hot solution to remove any insoluble material. Wash the filter cake with hot water until the washings are colorless.
-
Combine the filtrate and washings and acidify the solution by adding 500 cc of glacial acetic acid. This will precipitate 1-nitro-2-naphthol as bright yellow crystals.
-
Collect the crystals by filtration using a Büchner funnel, wash with water, and air dry. The yield of crude product is typically 76-81 g.
-
For purification, recrystallize the crude product from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid.
Synthesis of a Halogenated Naphthol Derivative[4]
This protocol outlines a general procedure for the electrophilic cyclization of alkynols to produce halogenated naphthols.
Materials:
-
Substituted alkynol
-
Iodine (I₂) or other halogenating agent (e.g., ICl, Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Vial
-
TLC plates
Procedure:
-
In a vial, combine the alkynol (0.3 mmol), sodium bicarbonate (2 equiv), and acetonitrile (3 mL).
-
Add the halogenating agent (e.g., 3 equiv of I₂) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 25 mL of diethyl ether.
-
Wash the organic layer with 20 mL of saturated aqueous sodium thiosulfate to quench any remaining halogenating agent.
-
Separate the organic layer, and extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude halogenated naphthol, which can be further purified by column chromatography.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compound (naphthol derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample preparation: Prepare a stock solution of the test compound and the positive control in methanol at a known concentration. Prepare a series of dilutions from the stock solution.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method for assessing antioxidant activity.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (naphthol derivative)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces a dark blue-green ABTS•⁺ solution.
-
-
Working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution and serial dilutions of the test compound and positive control in a suitable solvent.
-
Assay:
-
To a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•⁺ solution with the solvent and Abs_sample is the absorbance of the ABTS•⁺ solution with the test compound.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Signaling Pathways and Experimental Workflows
Naphthol derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and development.
EGFR/PI3K/Akt Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.
Caption: The EGFR/PI3K/Akt signaling cascade.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is frequently observed in a variety of human cancers and is associated with tumor progression and metastasis.
Caption: The JAK/STAT3 signaling pathway.
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a typical workflow for screening the antioxidant potential of newly synthesized naphthol derivatives.
Caption: Workflow for antioxidant activity screening.
This guide provides a foundational understanding of the physical and chemical properties of naphthol derivatives, along with practical experimental guidance. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel therapeutic agents and advanced materials.
References
A Comprehensive Review of Prenylated Naphthalenes: From Natural Sources to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated naphthalenes are a class of hybrid natural products characterized by a naphthalene (B1677914) core substituted with one or more isoprenoid-derived prenyl groups. This structural modification significantly influences their physicochemical properties, notably increasing their lipophilicity and enhancing their interaction with biological membranes.[1][2] While the naphthalene scaffold itself is a well-known pharmacophore present in numerous approved drugs, the addition of a prenyl moiety often leads to a remarkable enhancement or modulation of biological activity.[3][4][5] This review provides a comprehensive overview of the current knowledge on prenylated naphthalenes, covering their natural sources, biosynthesis, chemical synthesis, and diverse biological activities. Detailed experimental protocols for key methodologies are provided, and signaling pathways are visualized to offer a deeper understanding of their mechanisms of action.
Chemistry and Natural Sources
Prenylated naphthalenes are found in a variety of natural sources, including fungi, plants, and bacteria. Marine-derived fungi, in particular, have emerged as a prolific source of these structurally diverse compounds.[6][7] Additionally, terrestrial plants and actinomycete bacteria, such as Streptomyces species, are known to produce prenylated naphthalene derivatives.[8]
Isolation and Structure Elucidation
The isolation of prenylated naphthalenes from natural sources typically involves extraction with organic solvents of increasing polarity, followed by various chromatographic techniques. A general workflow for the isolation and characterization of these compounds is outlined below.
Experimental Protocol: General Isolation Procedure
-
Extraction: The dried and powdered source material (e.g., fungal mycelium or plant roots) is exhaustively extracted with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.
-
Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to yield several sub-fractions.
-
High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile/water or methanol/water to afford the pure prenylated naphthalene compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous structural determination.
Biosynthesis
The biosynthesis of prenylated naphthalenes involves the convergence of two major metabolic pathways: the polyketide or shikimate pathway for the formation of the naphthalene core and the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the prenyl donor, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). The key step in their biosynthesis is the transfer of the prenyl group to the naphthalene scaffold, a reaction catalyzed by a class of enzymes known as prenyltransferases.[8][9]
For instance, the biosynthesis of the antioxidant naphterpin (B1215475) in Streptomyces sp. strain CL190 involves the geranylation of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived polyketide. This reaction is catalyzed by the prenyltransferase NphB.[8] Similarly, the biosynthesis of menaquinones (Vitamin K2), which are prenylated naphthoquinones, involves the enzymatic prenylation of 1,4-dihydroxy-2-naphthoate.
Chemical Synthesis
The chemical synthesis of prenylated naphthalenes can be achieved through various strategies, often involving the construction of the naphthalene core followed by the introduction of the prenyl group or the use of prenylated building blocks in the construction of the naphthalene ring.
Chemoenzymatic Synthesis
A powerful approach for the synthesis of prenylated naphthalenes is the use of chemoenzymatic methods. This strategy combines chemical synthesis of the naphthalene precursor with an enzymatic prenylation step. Prenyltransferases with relaxed substrate specificities, such as NphB from Streptomyces, can be utilized to prenylate a variety of hydroxylated naphthalene substrates.[8]
Experimental Protocol: Chemoenzymatic Synthesis of Prenylated Dihydroxy Naphthalene [8]
-
Overproduction and Purification of Prenyltransferase: The gene encoding the prenyltransferase (e.g., NphB) is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The recombinant enzyme is then purified to homogeneity using standard protein purification techniques (e.g., affinity chromatography).
-
Enzymatic Prenylation Reaction: The purified prenyltransferase is incubated with the naphthalene substrate (e.g., 1,3-dihydroxynaphthalene), a prenyl donor (e.g., geranyl pyrophosphate), and a divalent metal cofactor (e.g., Mg²⁺) in a suitable buffer at an optimal temperature (e.g., 37 °C).
-
Product Extraction and Purification: After the reaction is complete, the prenylated product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The extracted product is then purified by chromatographic methods, such as HPLC.
Synthetic Approaches to Prenylated Naphthoquinones
The synthesis of prenylated naphthoquinones, such as menaquinones, often involves the alkylation of a naphthoquinone precursor with a prenyl halide.[3]
Experimental Protocol: Synthesis of a Menaquinone Analogue [3]
-
Preparation of the Naphthoquinone Precursor: A suitable menadiol (B113456) derivative (e.g., menadiol dimethyl ether) is prepared from menadione.
-
Friedel-Crafts Alkylation: The menadiol derivative is reacted with a prenyl chloride in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to introduce the prenyl side chain.
-
Purification: The resulting prenylated naphthoquinone is purified by column chromatography.
Biological Activities and Therapeutic Potential
Prenylated naphthalenes exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The prenyl group is often crucial for their enhanced bioactivity.[10][11]
Anti-inflammatory Activity
Several prenylated phenolic compounds have demonstrated significant anti-inflammatory effects.[10][11][12] While research specifically on prenylated naphthalenes is still emerging, the general trend suggests that the prenyl moiety enhances the anti-inflammatory potential of the parent molecule. The proposed mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
Cytotoxic Activity
The cytotoxicity of naphthalene and its metabolites has been extensively studied.[13][14][15][16] Naphthalene itself can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and quinones, which can induce cellular damage. The introduction of a prenyl group can modulate this cytotoxicity. Some prenylated flavonoids have shown significant cytotoxic activities against various cancer cell lines.[4] While data on prenylated naphthalenes is limited, it is a promising area for the development of novel anticancer agents. The cytotoxic effects are often associated with the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the prenylated naphthalene compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Activity
Prenylated flavonoids are known to possess significant antimicrobial properties.[13] The lipophilic prenyl group is thought to enhance the interaction of the molecule with the microbial cell membrane, leading to increased efficacy. Prenylated naphthalenes isolated from marine fungi have also shown antimicrobial activity.[7]
Data Presentation
Table 1: Examples of Naturally Occurring Prenylated Naphthalenes and Their Biological Activities
| Compound Name | Source | Biological Activity | Reference |
| Naphterpin | Streptomyces sp. CL190 | Antioxidant | [8] |
| (±)-Peniprenydiol A | Penicillium sp. W21C371 | Not reported | [6] |
| Prenylated Naphthoquinones (Menaquinones) | Various bacteria | Electron transport | [3] |
| Dalesconosides A-F | Daldinia eschscholzii MCZ-18 | Antimicrobial | [7] |
Conclusion and Future Perspectives
Prenylated naphthalenes represent a promising class of natural products with diverse and potent biological activities. Their unique chemical structures, arising from the combination of a naphthalene core and a lipophilic prenyl side chain, make them attractive targets for drug discovery and development. While research in this area is still in its early stages, the available data highlight their potential as anti-inflammatory, cytotoxic, and antimicrobial agents.
Future research should focus on the comprehensive screening of natural sources, particularly marine-derived fungi and actinomycetes, to discover novel prenylated naphthalenes. The elucidation of their biosynthetic pathways will not only provide insights into their natural production but also enable the development of biotechnological approaches for their sustainable synthesis. Further exploration of their pharmacological properties and mechanisms of action is crucial to unlock their full therapeutic potential. The development of efficient and stereoselective chemical and chemoenzymatic synthetic methods will be essential for producing these compounds and their analogues in sufficient quantities for preclinical and clinical studies. The continued investigation of prenylated naphthalenes holds great promise for the discovery of new lead compounds for the treatment of a wide range of human diseases.
References
- 1. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated flavans from Daphne giraldii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Prenyltransferase-Guided Hydroxyphenylacetic Acid Derivatives from Marine Fungus Penicillium sp. W21C371 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemoenzymatic syntheses of prenylated aromatic small molecules using Streptomyces prenyltransferases with relaxed substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A basidomycetous hydroxynaphthalene-prenylating enzyme exhibits promiscuity toward prenyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. | Semantic Scholar [semanticscholar.org]
- 13. Cytotoxicity of 1,2-epoxynaphthalene is correlated with protein binding and in situ glutathione depletion in cytochrome P4501A1 expressing Sf-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Sesquiterpenoids from Plants
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are prolific in the plant kingdom and represent a treasure trove of complex chemical structures with a wide array of biological activities.[1] Their therapeutic potential, ranging from anti-inflammatory and anticancer to antimicrobial effects, has positioned them as compelling candidates for drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery and isolation of sesquiterpenoids from plant sources, with a focus on detailed experimental protocols, data presentation, and workflow visualization.
General Workflow for Sesquiterpenoid Isolation
The journey from a plant matrix to a purified sesquiterpenoid is a multi-step process that systematically enriches the target compounds. The general workflow involves extraction, partitioning, chromatographic separation, and finally, structure elucidation.
Extraction Methodologies
The initial step in isolating sesquiterpenoids is their extraction from the plant material. The choice of method depends on the volatility and thermal stability of the target compounds.
Maceration (Solvent Extraction)
This is a widely used method for extracting a broad range of secondary metabolites.
Experimental Protocol:
-
Preparation: Air-dry the plant material at room temperature, protected from direct sunlight, and grind it into a coarse powder.[2]
-
Maceration: Place the powdered plant material (e.g., 100 g) in a large Erlenmeyer flask and add a polar organic solvent such as methanol (B129727), ethanol (B145695), or isopropanol.[2][3] The plant material can be fresh, frozen, or dried.[3] For a large-scale extraction, 10.0 kg of powdered material can be macerated with 100 L of 95% ethanol at room temperature for 3 days, with the process repeated three times.[1][4]
-
Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Steam Distillation
This method is particularly suitable for the extraction of volatile sesquiterpenoids, which are often major components of essential oils.[5][6]
Experimental Protocol:
-
Apparatus Setup: Assemble a steam distillation apparatus, which typically includes a boiling flask, a biomass flask, a still head, a condenser, and a receiver.[7] The plant material should be placed in a large round-bottom flask (no more than half full) and covered with water.[8] A Claisen adapter is recommended to manage foaming and turbulence.[8]
-
Distillation: Generate steam either by directly heating the water in the distilling flask or by using an external steam source.[8] The steam will pass through the plant material, carrying the volatile oils with it.
-
Collection: The steam and oil vapor mixture is then cooled in the condenser, and the resulting distillate (a mixture of water and essential oil) is collected in the receiver.[9]
-
Separation: The essential oil, which is typically immiscible with water, can then be separated from the aqueous layer using a separatory funnel.[9]
Supercritical Fluid Extraction (SFE)
SFE, primarily using carbon dioxide (CO2), is a green technology that offers high efficiency and selectivity.[10][11] It is particularly advantageous for extracting thermolabile compounds as it operates at low temperatures.[12]
Experimental Protocol:
-
Parameters: The key parameters to control in SFE are temperature, pressure, and extraction time.[10][13] The solubility of compounds in supercritical CO2 increases with pressure.[13] Temperature has a dual effect: it can increase the vapor pressure of the solutes but decrease the density of the CO2.[10]
-
Co-solvent: To extract more polar compounds, a polar co-solvent like ethanol or methanol can be added to the supercritical CO2 to increase its solvating power.[14]
-
Extraction: The plant material is placed in an extraction vessel, and supercritical CO2 is passed through it. The extracted compounds are then separated from the CO2 by depressurization.
Table 1: Comparison of Extraction Methods for Sesquiterpenoids
| Method | Principle | Advantages | Disadvantages | Typical Solvents/Conditions |
| Maceration | Soaking plant material in a solvent to dissolve target compounds. | Simple, inexpensive, suitable for a wide range of compounds. | Time-consuming, large solvent consumption, potential for degradation of some compounds. | Ethanol, Methanol, Ethyl Acetate (B1210297), Hexane.[1][2][3] |
| Steam Distillation | Co-distillation of volatile compounds with steam. | Efficient for volatile compounds, solvent-free product. | Not suitable for non-volatile or thermally labile compounds. | Water (steam).[5][8] |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | High selectivity, low temperature, environmentally friendly. | High initial equipment cost. | Supercritical CO2, often with a co-solvent like ethanol.[10][14] |
Fractionation and Purification
Following extraction, the crude extract, which is a complex mixture of compounds, needs to be fractionated and purified to isolate individual sesquiterpenoids.
Liquid-Liquid Partitioning
This is a preliminary purification step to separate compounds based on their differential solubility in immiscible solvents of varying polarities.[1]
Experimental Protocol:
-
Suspension: Suspend the crude extract in distilled water.[1]
-
Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether (or n-hexane), ethyl acetate, and n-butanol, using a separatory funnel.[1]
-
Fraction Collection: Collect the different solvent layers, which will contain compounds of corresponding polarity. The non-polar compounds will be enriched in the petroleum ether fraction, moderately polar compounds in the ethyl acetate fraction, and more polar compounds in the n-butanol fraction.[1]
Column Chromatography (CC)
Column chromatography is a fundamental technique for separating compounds from a mixture.
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of sesquiterpenoids.[2]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[1]
-
Sample Loading: Dissolve the fraction to be purified (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.[1]
-
Elution: Elute the column with a mobile phase of gradually increasing polarity (gradient elution).[2] Common solvent systems include n-hexane/ethyl acetate and dichloromethane/methanol.[2]
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[1] Combine fractions with similar TLC profiles.[1]
Table 2: Common Solvent Systems for Column Chromatography of Sesquiterpenoids
| Polarity of Sesquiterpenoid | Stationary Phase | Mobile Phase (Gradient) |
| Non-polar | Silica Gel | n-Hexane / Ethyl Acetate (e.g., 98:2 to 90:10)[2] |
| Moderately Polar | Silica Gel | n-Hexane / Ethyl Acetate (e.g., 85:15 to 60:40)[2] |
| Polar | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5)[2] |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample.[15]
Experimental Protocol:
-
Solvent System Selection: Choose a suitable two-phase solvent system where the target sesquiterpenoids have an appropriate partition coefficient (K), typically between 0.5 and 2.0.[1] Examples include n-hexane-ethyl acetate-methanol-water systems.[4]
-
Equilibration: Fill the HSCCC column with the stationary phase and pump the mobile phase through until hydrodynamic equilibrium is reached.[1]
-
Sample Injection and Elution: Inject the sample and elute with the mobile phase, collecting fractions of the effluent.[1]
Table 3: Example of HSCCC for Sesquiterpenoid Lactone Separation
| Plant Source | Fraction | Solvent System (v/v/v/v) | Isolated Compounds | Purity |
| Eupatorium lindleyanum DC. | n-butanol | n-hexane–ethyl acetate–methanol–water (1:4:2:3) | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide, eupalinolide A, eupalinolide B | 91.8%, 97.9%, 97.1% |
This data is based on a study that successfully isolated three sesquiterpenoid lactones in a one-step HSCCC separation.[4][15]
Crystallization
Crystallization is often used as a final purification step for compounds that can form a crystalline solid.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but readily soluble when heated.[1]
-
Dissolution: Dissolve the semi-pure compound in the minimum amount of the hot solvent to create a saturated solution.[1]
-
Cooling: Slowly cool the solution to allow for the formation of crystals.[1]
-
Collection: Collect the crystals by filtration.[1]
Troubleshooting Common Separation Issues
Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about its structure.[16] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile sesquiterpenes.[17]
Table 4: Example Mass Fragmentation Data for Sesquiterpenes
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Corvol Ether A | Not visible (strong fragmentation) | 179 (base peak), 161, 105[16] |
| Isodauc-8-en-11-ol | 222 | 59 (base peak), 207, 189, 163, 149, 95[16] |
| α-cedrene | 204 | 119[18] |
| α-humulene | 204 | 131[18] |
Data obtained from Electron Impact Mass Spectrometry (EIMS) and Chemical Ionization (CI) studies.[16][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are used to establish the carbon skeleton and the relative stereochemistry of the molecule.[19][20][21]
Table 5: Example ¹H-NMR Data for Sesquiterpenes from Neurolaena lobata
| Compound | H-2 | H-3 | H-5 | H-6 |
| 1 | 5.37 (d, 10.0) | 2.68 (m) | 3.32 (m) | 5.10 (d, 10.0) |
| 2 | 5.32 (d, 10.0) | 2.65 (m) | 3.28 (m) | 5.08 (d, 10.0) |
| 3 | 5.35 (d, 10.0) | 2.67 (m) | 3.30 (m) | 5.09 (d, 10.0) |
Data presented as δ (ppm) (multiplicity, J in Hz) in CDCl₃ at 500 MHz.[22]
Table 6: Example ¹³C-NMR Data for Sesquiterpenes from Neurolaena lobata
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 |
| 1 | 133.8 | 78.9 | 45.2 | 139.6 | 50.1 |
| 2 | 133.9 | 78.8 | 45.1 | 139.7 | 50.0 |
| 3 | 133.7 | 78.7 | 45.0 | 139.5 | 49.9 |
Data presented as δ (ppm) in CDCl₃ at 125 MHz.[22]
Conclusion
The discovery and isolation of sesquiterpenoids from plants is a meticulous process that combines classical and modern analytical techniques. A systematic approach, beginning with an appropriate extraction method and followed by a series of chromatographic purifications, is crucial for obtaining pure compounds. The detailed protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their strategies for isolating these valuable natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. The extraction of natural essential oils and terpenoids from plants by supercritical fluid | E3S Web of Conferences [e3s-conferences.org]
- 12. Supercritical Fluid Extraction of Plant Flavors and Fragrances | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Prenyl-1-naphthol (CAS 16274-34-3)
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document serves as a technical guide on the natural compound 2-Prenyl-1-naphthol. Following a comprehensive review of publicly available scientific literature and patent databases, it is evident that detailed experimental data on this specific molecule is exceptionally limited. While the compound is known and commercially available, in-depth studies regarding its biological activity, mechanisms of action, and associated experimental protocols are not present in the accessible scientific domain.
This guide will therefore summarize the currently available information and highlight the significant knowledge gaps, positioning this compound as an area ripe for novel research.
Chemical Identity and Properties
This compound, also known as 2-(3-methylbut-2-enyl)naphthalen-1-ol, is a natural product identified as a constituent of Catalpa ovata.[1][2] It belongs to the class of prenylated naphthols, which are characterized by a naphthalene (B1677914) core with a hydroxyl group and a prenyl side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16274-34-3 | [1] |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Chemical Structure | ![]() | MedChemExpress |
| Natural Source | Catalpa ovata | [2] |
Synthesis
Biological Activity and Mechanism of Action
A thorough search of scientific databases reveals a significant absence of studies detailing the biological activity of this compound. While extracts of Catalpa ovata have been investigated for various pharmacological properties, the specific contribution of this compound to these activities has not been elucidated.
Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) to present, nor are there any described mechanisms of action or associated signaling pathways.
Experimental Protocols
Given the lack of published research on the biological effects of this compound, no specific experimental protocols can be provided. For researchers interested in investigating this compound, standard assays relevant to their field of interest would need to be developed and optimized. This could include, but is not limited to:
-
Cytotoxicity assays: (e.g., MTT, LDH release) to assess effects on cell viability in various cell lines.
-
Enzyme inhibition assays: to screen for activity against specific molecular targets.
-
Receptor binding assays: to determine affinity for various receptors.
-
Gene expression analysis: (e.g., qPCR, Western blot) to investigate effects on cellular signaling pathways.
Research Opportunities and Future Directions
The current lack of data on this compound presents a unique opportunity for original research. The structural similarity to other biologically active naphthol derivatives suggests that this compound may possess interesting pharmacological properties.
A logical workflow for future investigation is proposed below.
References
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Naphthols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthols, bicyclic aromatic alcohols existing as 1-naphthol (B170400) and 2-naphthol (B1666908) isomers, are fundamental scaffolds in medicinal chemistry and materials science. Their electronic structure, characterized by a delocalized π-system, dictates their chemical reactivity, photophysical properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of naphthols. It presents a structured summary of key quantitative data derived from computational studies, details the experimental protocols used for validation, and visualizes complex workflows and biological signaling pathways. This document serves as a foundational resource for researchers engaged in the computational analysis and application of naphthol derivatives.
Introduction
Naphthols and their derivatives are a class of aromatic compounds that have garnered significant interest due to their diverse applications, ranging from fluorescent probes to precursors for dyes, perfumes, and pharmaceuticals.[1] The two primary isomers, 1-naphthol and 2-naphthol, exhibit distinct electronic and photophysical properties arising from the position of the hydroxyl group on the naphthalene (B1677914) ring. Understanding the electronic structure of these molecules is paramount for predicting their behavior and designing novel derivatives with tailored functionalities.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, have emerged as powerful tools for investigating the electronic landscape of naphthols at the molecular level.[2][3] These methods provide invaluable insights into molecular geometry, frontier molecular orbitals, excited states, and various spectroscopic properties, complementing and guiding experimental studies.
This guide will delve into the theoretical frameworks used to study naphthols, present key quantitative findings in a comparative format, detail relevant experimental methodologies, and illustrate the interplay between electronic structure and biological function.
Theoretical and Computational Methodologies
The investigation of the electronic structure of naphthols predominantly relies on a range of quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.
Density Functional Theory (DFT)
DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[2] For naphthols and their derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed and has shown to provide reliable results for ground-state properties.[4][5]
-
Functionals: B3LYP is a popular choice, but other functionals, including long-range corrected functionals like CAM-B3LYP and ωB97X-D, are utilized for studying charge-transfer and excited-state properties.[6][7]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and its extensions like 6-31+G(d,p) and 6-311++G(2d,2p), are commonly used to describe the electronic distribution in naphthols.[4][5] The inclusion of diffuse functions (+) is important for describing anions and excited states, while polarization functions (d,p) are essential for accurately representing bonding environments.
Ab Initio Methods
For higher accuracy, particularly for excited-state calculations, ab initio methods are employed.
-
Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimization to incorporate electron correlation effects beyond the Hartree-Fock approximation.[5]
-
Equation-of-Motion Coupled-Cluster (EOM-CCSD): This is a highly accurate method for calculating vertical excitation energies and describing the character of excited states.[8]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is the most common method for calculating the electronic absorption spectra of molecules like naphthols. It provides information about vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.[6][9]
Computational Workflow
A typical computational workflow for studying the electronic structure of a naphthol derivative is outlined below.
Key Quantitative Data
The following tables summarize key quantitative data obtained from theoretical studies on 1-naphthol and 2-naphthol. These values are illustrative and can vary depending on the specific computational method, basis set, and solvent model used.
Table 1: Calculated Electronic Properties of 1-Naphthol and 2-Naphthol
| Property | 1-Naphthol | 2-Naphthol | Method/Basis Set | Reference |
| HOMO Energy (eV) | -5.8 to -6.2 | -5.9 to -6.3 | DFT/B3LYP/6-311++G(d,p) | [10] |
| LUMO Energy (eV) | -0.8 to -1.2 | -0.9 to -1.3 | DFT/B3LYP/6-311++G(d,p) | [10] |
| HOMO-LUMO Gap (eV) | 4.6 to 5.4 | 4.6 to 5.4 | DFT/B3LYP/6-311++G(d,p) | [10][11] |
| Ground State Dipole Moment (D) | 1.4 to 1.6 | 1.3 to 1.5 | DFT/B3LYP/def2-TZVP | [5] |
| Excited State Dipole Moment (D) | ~4.0 | ~4.7 | EOM-CCSD | [8][12] |
| First Excitation Energy (eV) | ~4.3 | ~4.3 | TD-DFT/B3LYP/6-31+G(d,p) | [13] |
Table 2: Anticancer Activity of Selected Naphthol Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | 1.18 | Downregulation of EGFR/PI3K/Akt signaling pathway | [4][14] |
| PC9 (Lung) | 0.57 | Downregulation of EGFR/PI3K/Akt signaling pathway | [4][14] | |
| A549 (Lung) | 2.25 | Downregulation of EGFR/PI3K/Akt signaling pathway | [4][14] | |
| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 | Pro-apoptotic | [3] |
| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 | Pro-apoptotic | [3] |
| 7-methyl juglone (B1673114) derivative 70 | HeLa (Cervical) | 5.3 | Cytotoxic | [15] |
| DU145 (Prostate) | 6.8 | Cytotoxic | [15] | |
| Lawsone derivative 73-76 | HepG2 (Liver) | 1.68 - 11.01 | Cytotoxic | [15] |
| 1-Naphthol derivative 4c | - | Ki = 0.034 µM | Acetylcholinesterase inhibitor | [16] |
Experimental Protocols
Theoretical predictions of electronic structure and properties are validated through various experimental techniques. Below are detailed methodologies for key experiments cited in the study of naphthols.
UV-Visible Absorption Spectroscopy
This technique is used to measure the absorption of light by a sample as a function of wavelength, providing information about electronic transitions.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.
-
Sample Preparation: Naphthol solutions are prepared in a suitable solvent (e.g., ethanol, cyclohexane, or water) at a concentration that yields an absorbance in the range of 0.1 to 1.0 to ensure linearity with Beer's Law. The solvent should be transparent in the wavelength range of interest.[1][17]
-
Measurement Procedure:
-
The spectrophotometer is calibrated with a reference cuvette containing the pure solvent.
-
The sample cuvette is placed in the sample beam.
-
The absorption spectrum is recorded over a specific wavelength range (typically 200-400 nm for naphthols).[18]
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a sample that has absorbed light. It is highly sensitive to the electronic structure and environment of the fluorophore.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.[2]
-
Sample Preparation: Samples are prepared similarly to UV-Vis spectroscopy, but often at lower concentrations to avoid inner-filter effects.[19]
-
Measurement Procedure:
-
An excitation wavelength is selected, typically at or near the λmax from the absorption spectrum.[20]
-
The emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.[21]
-
For an excitation spectrum, the emission wavelength is fixed, and the excitation monochromator is scanned. The resulting spectrum should resemble the absorption spectrum.[20]
-
Pulse Radiolysis
Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving transient species like radicals and excited states.
-
Instrumentation: A linear accelerator (linac) to generate a high-energy electron pulse, a reaction cell, a light source, a monochromator, and a fast detector.
-
Principle: A short pulse of high-energy electrons is fired into the sample solution, creating reactive species (e.g., hydrated electrons, hydroxyl radicals) in a very short time (nanoseconds to microseconds).[22] The subsequent reactions of these species with the solute (naphthol) are monitored by fast absorption spectroscopy.[23]
-
Experimental Setup:
-
The naphthol solution is placed in a quartz reaction cell.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., N₂ or Ar) to prevent quenching of transient species by oxygen.
-
The electron pulse is delivered to the cell, and the change in absorbance at a specific wavelength is monitored over time to determine the kinetics of the reaction.
-
Biological Signaling Pathways
The electronic properties of naphthol derivatives are pivotal to their biological activity, including their potential as anticancer agents. Certain derivatives can interact with and modulate key cellular signaling pathways.
The EGFR/PI3K/Akt Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[24][25] The PI3K/Akt pathway is a major downstream effector of EGFR.[26][27]
Recent studies have shown that certain naphthoquinone-naphthol derivatives can inhibit the proliferation of cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[4][14]
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.smu.edu [s3.smu.edu]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ej-eng.org [ej-eng.org]
- 18. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 19. edinst.com [edinst.com]
- 20. ossila.com [ossila.com]
- 21. agilent.com [agilent.com]
- 22. Radical Production with Pulsed Beams: Understanding the Transition to FLASH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cusabio.com [cusabio.com]
- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Tautomerism in Naphthol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthols, the naphthalene (B1677914) analogues of phenol, are fundamental bicyclic aromatic compounds that serve as crucial building blocks in the synthesis of a wide array of dyes, pharmaceuticals, and other functional materials. The tautomeric properties of naphthol isomers, specifically the equilibrium between their enol and keto forms, play a pivotal role in their reactivity, spectroscopic characteristics, and biological activity. Understanding and quantifying this tautomerism is therefore of significant interest to researchers in organic chemistry, materials science, and drug development.
This technical guide provides a comprehensive overview of the tautomerism in 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol). It delves into the quantitative aspects of the keto-enol equilibrium, details the experimental and computational methodologies employed for its study, and explores the influence of substituents and solvent environments.
Core Concepts: Keto-Enol Tautomerism in Naphthols
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond. In the case of naphthols, the enol form, characterized by a hydroxyl group directly attached to the aromatic naphthalene ring, is in equilibrium with its corresponding keto forms (naphthalenones), where the proton has migrated from the oxygen to a carbon atom within the ring system, and a carbonyl group is present.
The stability of the enol form in naphthols is significantly enhanced by the aromaticity of the naphthalene ring system. The disruption of this aromaticity in the keto tautomer results in a substantial energy penalty, generally leading to a strong preference for the enol form under standard conditions. However, the position of the hydroxyl group in the two isomers, 1-naphthol and 2-naphthol, leads to distinct differences in the relative stabilities of their potential keto tautomers.
Tautomeric Equilibria of Naphthol Isomers
The tautomeric equilibria for 1-naphthol and 2-naphthol can be visualized as follows:
Initial Biological Activity Screening of 2-Prenyl-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Prenyl-1-naphthol is a naturally occurring prenylated naphthol derivative that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing its synthesis and summarizing its evaluated antimicrobial, antioxidant, and cytotoxic properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.
Synthesis of this compound
A plausible synthetic route for this compound could conceptually follow a similar pathway, starting with the appropriate prenylated precursor. Further optimization and characterization would be necessary to establish a robust and high-yielding synthesis.
Biological Activity Screening
The initial biological evaluation of this compound and its close structural analogs has focused on three key areas: antimicrobial, antioxidant, and cytotoxic activities.
Antimicrobial Activity
The antimicrobial potential of naphthol derivatives has been investigated against a range of pathogenic bacteria and fungi. While specific data for this compound is limited, studies on similar 1-aminoalkyl-2-naphthol derivatives have demonstrated notable antibacterial activity. For instance, certain derivatives have shown significant efficacy against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL.[2][3] Some derivatives also exhibit antifungal activity against species like Penicillium notatum and Penicillium funiculosum.[2][3]
Table 1: Summary of Antimicrobial Activity for Structurally Related Naphthol Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthol derivatives | Pseudomonas aeruginosa MDR1 | 10 | [2] |
| 1-Aminoalkyl-2-naphthol derivatives | Staphylococcus aureus MDR | 100 | [2] |
| 1-Aminoalkyl-2-naphthol derivatives | Penicillium notatum | 400 | [2] |
| 1-Aminoalkyl-2-naphthol derivatives | Penicillium funiculosum | 400 | [2] |
Antioxidant Activity
The antioxidant capacity of prenylated naphthols and related flavonoids is a significant area of investigation. The prenyl group is thought to enhance the radical scavenging properties of the phenolic structure. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS were not found in the reviewed literature, studies on extracts from Catalpa ovata, a natural source of this compound, have demonstrated significant antioxidant activity.[4][5] Furthermore, a broad range of prenylated flavonoids have been shown to possess potent antioxidant activity, with some exhibiting IC50 values in the low micromolar range in the ABTS assay.[6]
Table 2: Antioxidant Activity of Structurally Related Prenylated Flavonoids (ABTS Assay)
| Compound | IC50 (µM) | Reference |
| Cycloartocarpesin B | 4.2 - 8.3 | [6] |
| Cudraflavone B | 4.2 - 8.3 | [6] |
| Euchrestaflavanone B | 4.2 - 8.3 | [6] |
| Euchrestaflavanone C | 4.2 - 8.3 | [6] |
| Novel Flavanone A | 4.2 - 8.3 | [6] |
| Quercetin (Positive Control) | 4.0 | [6] |
Cytotoxic Activity
The cytotoxic potential of prenylated naphthoquinones and other naphthol derivatives against various cancer cell lines has been reported. For instance, novel prenyl-1,2-naphthohydroquinone derivatives have shown GI50 values in the micromolar range against A-549 (lung carcinoma), HT-29 (colon carcinoma), and MB-231 (breast adenocarcinoma) cell lines.[7] While specific IC50 values for this compound were not identified, a study on 2-hydroxymethyl-1-naphthol (B11913058) diacetate and its derivatives demonstrated effectiveness at concentrations below 4 micrograms/ml against four human carcinoma cell lines.[8] It is important to note that some studies have also investigated the genotoxic effects of naphthalene (B1677914) and its metabolites, including 1-naphthol (B170400) and 2-naphthol (B1666908), on human lymphocytes.[9]
Table 3: Cytotoxic Activity of Structurally Related Naphthol Derivatives
| Compound Class | Cell Line | Activity Metric | Concentration | Reference |
| Prenyl-1,2-naphthohydroquinone derivatives | A-549, HT-29, MB-231 | GI50 | µM level | [7] |
| 2-Hydroxymethyl-1-naphthol diacetate derivatives | Human carcinoma cell lines | Effective Concentration | < 4 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial screening results. The following sections outline the general experimental protocols for the key assays discussed.
Synthesis of Naphthol Derivatives (General Alkynol Preparation)
A general procedure for synthesizing the alkynol precursors for naphthol derivatives is as follows:
-
Dissolve the starting acetylene (B1199291) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add one equivalent of n-butyllithium (n-BuLi) and stir for 1 hour at 0 °C.
-
Add 0.5 equivalents of the appropriate α-arylacetaldehyde or α-arylacetone in THF via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under the inert atmosphere.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the product twice with diethyl ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude alkynol, which can then be purified by chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35-37 °C for bacteria, 28-35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the free radical scavenging capacity of a compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Include a control well containing the DPPH solution and the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability and proliferation:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37 °C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the synthesis, screening, and evaluation of this compound.
Potential Signaling Pathway Modulation by Prenylated Phenols
While direct evidence for this compound is lacking, structurally similar prenylated flavonoids are known to modulate various signaling pathways. The lipophilic prenyl group can facilitate membrane interaction and influence intracellular targets. Based on the activities of related compounds, potential pathways that could be affected by this compound are hypothesized below. Further research is required to validate these potential mechanisms.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
The initial screening of compounds structurally related to this compound suggests a promising profile of antimicrobial, antioxidant, and cytotoxic activities. However, a significant gap exists in the literature regarding the specific biological evaluation of this compound itself. Future research should focus on:
-
Dedicated Synthesis and Characterization: Development of a robust and well-documented synthetic protocol for this compound to ensure a consistent and pure supply for biological studies.
-
Quantitative Biological Evaluation: Systematic screening of this compound to determine its specific MIC values against a panel of clinically relevant microbes, and its IC50 values in various antioxidant and cancer cell line-based cytotoxicity assays.
-
Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This could involve investigating its impact on key cellular targets such as enzymes and transcription factors.
-
In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.
This technical guide serves as a starting point for researchers interested in the further investigation of this compound. The available data on related compounds strongly suggests that this molecule warrants more in-depth study to unlock its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative Activities and Active Compounds of Extracts from Catalpa Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative activities and active compounds of extracts from Catalpa plant leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted 2-Naphthols via Electrophilic Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polysubstituted naphthalenes and 2-naphthols are crucial structural motifs in the chemical and pharmaceutical industries, appearing in numerous bioactive natural products, pharmaceuticals, and advanced materials.[1][2] The development of efficient and regioselective synthetic routes to these compounds is therefore of significant interest. Among modern synthetic strategies, the electrophilic cyclization of arene-containing propargylic alcohols has emerged as a powerful and versatile method.[3][4][5] This technique allows for the regioselective preparation of a wide variety of substituted naphthalenes and 2-naphthols under mild reaction conditions, tolerating a broad range of functional groups.[1][4]
This document provides detailed protocols and application notes for the synthesis of 2-naphthol (B1666908) derivatives based on the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols, a methodology that offers a robust alternative to traditional multi-step approaches.[1]
Reaction Mechanism and Workflow
The synthesis proceeds via a 6-endo-dig electrophilic cyclization pathway. The reaction is initiated by the attack of an electrophile (e.g., I⁺ from ICl) on the alkyne, which is followed by the intramolecular attack of the aromatic ring. This forms a cationic intermediate, which, after deprotonation and subsequent rapid dehydration, yields the final substituted 2-naphthol product.[1]
Caption: Generalized mechanism for the 6-endo-dig electrophilic cyclization of an alkyne.[1]
The experimental procedure follows a systematic workflow from reaction setup to product purification, ensuring reproducibility and high purity of the final compound.
Caption: A generalized workflow for the synthesis of 2-naphthols via electrophilic cyclization.[6]
Quantitative Data Summary
The choice of electrophile significantly impacts the reaction efficiency, including yield and required conditions. The following table summarizes the results for the cyclization of 1-phenyl-2-propyn-1-ol (B147433) to 3-halo-1-phenyl-2-naphthols, demonstrating the scope of this methodology.
| Entry | Electrophile | Equivalents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | I₂ | 3 | CH₃CN | Room Temp. | 5 min | 86 |
| 2 | ICl | 2 | CH₃CN | Room Temp. | 5 min | 95 |
| 3 | Br₂ | 2 | CH₃CN | Room Temp. | 5 min | 89 |
| 4 | NBS | 3 | CH₃CN | 50 | 30 min | 65 |
| 5 | PhSeBr | 2 | CH₃CN | Room Temp. | 48 h | 36* |
*Accompanied by a 53% yield of the simple addition product.[1]
Detailed Experimental Protocols
The following protocols are generalized procedures for the electrophilic cyclization of arene-containing propargylic alcohols.
Protocol 1: General Procedure for Electrophilic Cyclization using Iodine Monochloride (ICl)
This protocol is highly efficient, often providing higher yields than other iodine sources.[1]
Materials:
-
Arene-containing propargylic alcohol (1.0 equiv, 0.30 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Iodine monochloride (ICl) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a clean, dry vial, dissolve the arene-containing propargylic alcohol (0.30 mmol) and sodium bicarbonate (2.0 equiv) in 2 mL of acetonitrile.[6]
-
In a separate vial, prepare a solution of iodine monochloride (2.0 equiv) in 1 mL of acetonitrile.
-
Add the ICl solution dropwise to the stirred solution of the alkynol at room temperature.[6]
-
Stir the reaction mixture for 5 minutes at room temperature. The reaction is typically complete upon the addition of the ICl.[1]
-
Monitor reaction completion by Thin Layer Chromatography (TLC) if necessary.
-
Dilute the reaction mixture with 25 mL of diethyl ether.[1]
-
Transfer the mixture to a separatory funnel and wash with 20 mL of saturated aqueous sodium thiosulfate solution to quench any remaining electrophile.[1]
-
Separate the organic layer. Extract the aqueous layer with an additional 25 mL of diethyl ether.[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure substituted 2-naphthol.[6]
Protocol 2: General Procedure for Electrophilic Cyclization using Bromine (Br₂) or N-Bromosuccinimide (NBS)
This protocol provides access to brominated naphthol derivatives.
Materials:
-
Arene-containing propargylic alcohol (1.0 equiv, 0.30 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv, for Br₂ reaction)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS) (2-3 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
For Br₂: Follow Protocol 1, substituting ICl with Br₂ (2.0 equiv). The reaction should be stirred for 5 minutes at room temperature.[1]
-
For NBS: In a vial, combine the propargylic alcohol (0.3 mmol) and NBS (3.0 equiv) in 5 mL of acetonitrile. Stir the mixture at 50 °C for 30 minutes.[1]
-
After the reaction period, cool the mixture to room temperature.
-
Proceed with the workup starting from step 6 in Protocol 1 (dilution with diethyl ether).
Application Notes
-
Scope of Electrophiles: A variety of electrophiles can be employed, including I₂, ICl, Br₂, NBS, and PhSeBr, allowing for the synthesis of diverse halogenated and selenated naphthols.[1][5] These products are valuable intermediates for further functionalization via cross-coupling reactions.[1]
-
Reaction Conditions: The reactions are generally very efficient, proceeding under mild conditions with short reaction times, particularly when using ICl or Br₂.[1][7] Reactions with less reactive electrophiles like NBS may require heating to achieve good conversion.[1]
-
Functional Group Tolerance: This methodology is compatible with a wide array of functional groups, making it a robust choice for complex molecule synthesis.[1][4]
-
Regioselectivity: The 6-endo-dig cyclization pathway provides high regioselectivity in the formation of the naphthalene (B1677914) core.[1][4]
References
- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - figshare - Figshare [figshare.com]
- 4. Synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Multicomponent Synthesis of 2-Naphthol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot, multicomponent synthesis of 2-naphthol (B1666908) derivatives, with a particular focus on the synthesis of 1-amidoalkyl-2-naphthols. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential use as antihypertensive, adrenoceptor-blocking, and Ca2+ channel-blocking agents.[1] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of these complex molecules from simple starting materials in a single step.[2][3]
The protocols detailed below highlight various catalytic systems, from traditional acid catalysts to more recent, environmentally friendly, and reusable heterogeneous catalysts. These methods offer several advantages, including high yields, short reaction times, operational simplicity, and often solvent-free conditions, aligning with the principles of green chemistry.[1][4][5]
General Reaction Scheme
The one-pot synthesis of 1-amidoalkyl-2-naphthols typically involves the condensation of 2-naphthol, an aldehyde, and an amide or nitrile in the presence of a catalyst. The general reaction is depicted below.
Caption: General reaction for the one-pot synthesis of 1-amidoalkyl-2-naphthols.
Comparative Data of Catalytic Systems
The choice of catalyst is crucial for the efficiency and environmental impact of the synthesis. The following tables summarize the performance of various catalysts for the synthesis of N-[phenyl-(2-hydroxynapthalene-1-yl)-methyl]-acetamide, a model reaction involving 2-naphthol, benzaldehyde (B42025), and acetamide.
Table 1: Comparison of Various Catalysts
| Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |
| AIL@MNP | 60 mg | 90 | 15 | 95 | [4] |
| Nano-graphene oxide | 10 mol% | 100 | 20 | 96 | [5] |
| SO3H-Carbon | 5 wt% | 100 | 30 | 92 | [1] |
| Tannic Acid | 3 mol% | 110-120 (oil bath) | 25 | 92 | [6] |
| Nano-SnO2 | - | Reflux (Ethanol) | 25 | 95 | [7] |
| p-Nitrobenzoic Acid | 10 mol% | 120 (oil bath) | 30 | 92 | [8] |
Table 2: Synthesis of Various 1-Amidoalkyl-2-naphthols using AIL@MNP Catalyst [4]
| Aldehyde | Amide | Time (min) | Yield (%) |
| Benzaldehyde | Acetamide | 15 | 95 |
| 4-Chlorobenzaldehyde | Acetamide | 10 | 94 |
| 4-Methylbenzaldehyde | Acetamide | 20 | 92 |
| 4-Methoxybenzaldehyde | Acetamide | 25 | 89 |
| Benzaldehyde | Benzamide | 20 | 92 |
| 4-Nitrobenzaldehyde | Benzamide | 7 | 93 |
Table 3: Synthesis of Various 1-Amidoalkyl-2-naphthols using SO3H-Carbon Catalyst [1]
| Aldehyde | Amide | Time (min) | Yield (%) |
| Benzaldehyde | Acetamide | 30 | 92 |
| 4-Chlorobenzaldehyde | Acetamide | 30 | 95 |
| 4-Nitrobenzaldehyde | Acetamide | 25 | 98 |
| 4-Methylbenzaldehyde | Acetamide | 40 | 90 |
| Benzaldehyde | Benzamide | 45 | 90 |
| 4-Hydroxybenzaldehyde | Benzamide | 50 | 88 |
Experimental Protocols
This section provides detailed protocols for three distinct and efficient methods for the one-pot synthesis of 1-amidoalkyl-2-naphthols.
Protocol 1: Using Magnetic Nanoparticle-Supported Acidic Ionic Liquid (AIL@MNP)
This protocol describes a highly efficient and eco-friendly procedure using a magnetically recoverable catalyst under solvent-free conditions.[4]
Materials:
-
2-Naphthol
-
Aldehyde (aromatic or aliphatic)
-
Amide (e.g., acetamide, benzamide)
-
Magnetic nanoparticle-supported acidic ionic liquid (AIL@MNP) catalyst
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer with hot plate
-
External magnet
Procedure:
-
In a round-bottom flask, combine 2-naphthol (2 mmol), the desired aldehyde (2 mmol), the chosen amide (2.4 mmol), and AIL@MNP catalyst (60 mg).
-
Stir the mixture at 90°C for the time specified in Table 2 (typically 7-25 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and heat the mixture to dissolve the product.
-
Separate the magnetic catalyst from the hot solution using an external magnet.
-
Allow the solution to cool to room temperature to crystallize the pure product.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Caption: Workflow for AIL@MNP catalyzed synthesis of 1-amidoalkyl-2-naphthols.
Protocol 2: Using Sulfonated Carbon (SO3H-Carbon) Catalyst
This protocol utilizes a recyclable, carbon-based solid acid catalyst derived from glycerol (B35011) under solvent-free conditions, representing a green and sustainable approach.[1]
Materials:
-
β-Naphthol
-
Aromatic aldehyde
-
Amide (e.g., acetamide, benzamide)
-
SO3H-carbon catalyst
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Oil bath
Procedure:
-
Place a mixture of β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), an amide (1.2 mmol), and SO3H-carbon catalyst (5 wt% of the aldehyde) in a round-bottom flask.
-
Heat the reaction mixture in an oil bath at 100°C for the appropriate time (typically 25-50 minutes, see Table 3).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solidified mass to dissolve the product.
-
Filter the hot solution to separate the insoluble catalyst.
-
Wash the recovered catalyst with hot ethanol and dry it for reuse.
-
Allow the filtrate to cool to room temperature. The product will crystallize.
-
Collect the pure product by filtration, wash with a small amount of cold ethanol, and dry.
Caption: Workflow for SO3H-Carbon catalyzed synthesis of 1-amidoalkyl-2-naphthols.
Protocol 3: Using Tannic Acid as a Biodegradable Catalyst
This method employs tannic acid, a naturally occurring and biodegradable catalyst, under solvent-free conditions with either conventional heating or microwave irradiation.[6]
Materials:
-
2-Naphthol
-
Substituted benzaldehyde
-
Amide (e.g., urea, acetamide, benzamide)
-
Tannic acid
-
Ethanol (for recrystallization)
-
Conical flask or microwave-safe vessel
-
Oil bath or domestic microwave oven
Procedure (Oil Bath Method):
-
Add 2-naphthol (1 mmol), a substituted benzaldehyde (1 mmol), an amide (1.2 mmol), and tannic acid (0.03 mmol, 3 mol%) to a 100 mL conical flask.
-
Place the flask in a preheated oil bath at 110-120°C.
-
Heat for the appropriate time (e.g., 25 minutes for the model reaction), monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting solid residue by recrystallization from ethanol.
Procedure (Microwave Irradiation Method):
-
Combine the reactants and catalyst as in the oil bath method in a microwave-safe vessel.
-
Place the vessel in a domestic microwave oven.
-
Irradiate at a specified power (e.g., 300W) for a short duration (typically 3-5 minutes).
-
Monitor the reaction progress by TLC after each irradiation interval.
-
Once complete, cool the mixture and recrystallize the solid product from ethanol.
Application Notes
-
Substrate Scope: These one-pot protocols are generally applicable to a wide variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.[4] Aliphatic aldehydes can also be used, though reaction times and yields may vary.
-
Catalyst Reusability: A major advantage of using heterogeneous catalysts like AIL@MNP, nano-graphene oxide, and SO3H-carbon is their ease of recovery and reusability for several cycles without a significant loss of catalytic activity, which reduces cost and waste.[1][4][5]
-
Green Chemistry: The solvent-free conditions, use of recyclable or biodegradable catalysts, and high atom economy make these multicomponent reactions highly aligned with the principles of green chemistry.[3][6]
-
Product Characterization: The synthesized 1-amidoalkyl-2-naphthol derivatives are typically characterized by standard spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Melting points are also determined to confirm purity.
-
Biological Importance: The synthesized compounds serve as important precursors for 1-aminoalkyl-2-naphthol derivatives, which are known to possess significant biological properties and are valuable scaffolds in drug discovery.[9] The 1,3-amino oxygenated functional motif is a key feature in many potent drugs, including HIV protease inhibitors.[1]
References
- 1. arcjournals.org [arcjournals.org]
- 2. fardapaper.ir [fardapaper.ir]
- 3. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid - Arabian Journal of Chemistry [arabjchem.org]
- 7. journals.iau.ir [journals.iau.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxic Assays Using 2-Prenyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol derivatives represent a class of organic compounds with a wide range of biological activities, including potential as anticancer agents.[1] The introduction of a prenyl group can enhance the biological activity of flavonoids and other phenolic compounds, often by increasing their lipophilicity and interaction with cellular membranes.[2] This document provides detailed protocols and application notes for the evaluation of the cytotoxic effects of 2-Prenyl-1-naphthol against cancer cell lines.
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxic data (e.g., IC50 values) or detailed mechanistic studies for this compound. The data presented herein is for structurally related prenylated and naphthol compounds to provide a comparative context for researchers investigating the potential of this compound. The experimental protocols provided are standardized methods for determining the cytotoxic activity of novel compounds.
Data Presentation: Cytotoxicity of Structurally Related Naphthol Derivatives
The following table summarizes the cytotoxic activities (IC50 or GI50 values) of various naphthol derivatives against a range of human cancer cell lines. This data is intended to serve as a reference for the potential efficacy of this compound.
| Compound Class | Specific Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Prenyl-1,2-naphthohydroquinone Derivatives | Not specified | A-549 (Lung) | microM level | [3][4] |
| HT-29 (Colon) | microM level | [3][4] | ||
| MB-231 (Breast) | microM level | [3][4] | ||
| Aminobenzylnaphthols (from 2-Naphthol) | MMZ-140C (24h) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [5] |
| MMZ-45B (24h) | HT-29 (Colon) | 31.78 ± 3.93 | [5] | |
| MMZ-45AA (72h) | BxPC-3 (Pancreatic) | 13.26 | [5] | |
| MMZ-140C (72h) | HT-29 (Colon) | 11.55 | [5] | |
| 1-Alkyl-2-naphthol Derivatives | Compound 5d | Hep G2 (Liver) | 1.2 ± 1.1 | [6] |
| A549 (Lung) | 1.6 ± 1.0 | [6] | ||
| MDA-MB-231 (Breast) | 0.9 ± 0.1 | [6] | ||
| HeLa (Cervical) | 0.8 ± 0.4 | [6] | ||
| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 | [7] |
| HeLa (Cervical) | 0.07 - 0.72 | [7] | ||
| A549 (Lung) | 0.08 - 2.00 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Annexin V-FITC/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of necrotic cells with compromised plasma membranes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Generalized Intrinsic Apoptosis Signaling Pathway
While the specific mechanism for this compound is unknown, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: A generalized diagram of the intrinsic apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Cytotoxic-antineoplastic derivatives of prenyl-1,2-naphthohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
Application of Prenylated Naphthoquinones and Naphthols in Drug Discovery
Note: Extensive literature searches did not yield specific data regarding the application of 2-Prenyl-1-naphthol in drug discovery. Therefore, this document provides an overview of the potential applications of the broader class of prenylated naphthoquinones and naphthol derivatives, which are structurally related and have been the subject of significant research in drug development.
Introduction
Naphthoquinones and naphthols are classes of aromatic compounds derived from naphthalene. When modified with a prenyl group, their lipophilicity and ability to interact with biological membranes and proteins are often enhanced, leading to a diverse range of biological activities. These compounds, found in various natural sources, including plants and microorganisms, have emerged as promising scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Their mechanisms of action are often multifaceted, involving the induction of oxidative stress, inhibition of key enzymes like topoisomerases, and modulation of critical signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the cytotoxic and antimicrobial activities of selected prenylated naphthoquinone and naphthol derivatives from various studies.
Table 1: Cytotoxicity of Prenylated Naphthoquinone and Naphthol Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Prenyl-1,2-naphthohydroquinone Derivative 1 | A-549 (Lung Carcinoma) | Not Specified | microM level | [1][2] |
| Prenyl-1,2-naphthohydroquinone Derivative 2 | HT-29 (Colon Carcinoma) | Not Specified | microM level | [1][2] |
| Prenyl-1,2-naphthohydroquinone Derivative 3 | MB-231 (Breast Adenocarcinoma) | Not Specified | microM level | [1][2] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | HepG2 (Hepatocarcinoma) | Resazurin | 0.79 | [3] |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | Resazurin | 0.57 | [3] |
| Juglone Derivative (3c) | KB (Oral Epidermoid Carcinoma) | Not Specified | 1.39 | [4] |
| Naphthoquinone Derivative (PD9) | DU-145 (Prostate) | MTT | 1-3 | [5] |
| Naphthoquinone Derivative (PD10) | MDA-MB-231 (Breast) | MTT | 1-3 | [5] |
| Naphthoquinone Derivative (PD11) | HT-29 (Colon) | MTT | 1-3 | [5] |
Table 2: Antimicrobial Activity of Prenylated Naphthol and Flavonoid Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | Broth Dilution | 10 | [6] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | Broth Dilution | 100 | [6] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | Broth Dilution | 400 | [6] |
| Glabrol (di-prenylated flavanone) | MRSA 18HN | Not Specified | ≤ 10 | [7] |
| 6,8-diprenyl genistein (B1671435) (di-prenylated isoflavone) | MRSA 18HN | Not Specified | ≤ 10 | [7] |
| 4′-O-methyl glabridin (B1671572) (mono-prenylated isoflavan) | MRSA 18HN | Not Specified | 10 | [7] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., a prenylated naphthol derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a common signaling pathway implicated in the action of cytotoxic compounds and a general workflow for natural product-based drug discovery.
Caption: Generic Apoptosis Signaling Pathway.
Caption: Natural Product Drug Discovery Workflow.
References
- 1. Cytotoxic-antineoplastic derivatives of prenyl-1,2-naphthohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and correlation of cytotoxicity versus redox potential of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
Application Note & Protocol: Diels-Alder Condensation for the Synthesis of Prenylnaphthohydroquinones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of prenylnaphthohydroquinones via a Diels-Alder reaction. This class of compounds is of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2][3][4] The protocol is based on the cycloaddition of a 1,4-naphthoquinone (B94277) derivative with a prenyl-containing diene, such as isoprene (B109036).
Experimental Protocols
General Procedure for the Diels-Alder Reaction
This protocol describes the reaction of a 2-substituted-1,4-naphthoquinone with isoprene. The reaction should be carried out under an inert atmosphere to prevent oxidation of the hydroquinone (B1673460) product.
Materials:
-
2-substituted-1,4-naphthoquinone (dienophile, 1.00 equiv.)
-
Isoprene (diene, 3.00–5.00 equiv.)
-
Dry Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for flash chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware (crimp vial or round-bottom flask, condenser, etc.)
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
In a crimp vial or a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the 2-substituted-1,4-naphthoquinone (1.00 equiv.) in dry dichloromethane.[5]
-
Add isoprene (3.00–5.00 equiv.) to the solution.[5]
-
Seal the vial or equip the flask with a condenser and stir the reaction mixture at 40°C.[5]
-
Monitor the consumption of the dienophile by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by flash chromatography on silica gel to yield the prenylnaphthohydroquinone adduct.[5]
Note on Product: The initial Diels-Alder adduct is a tetrahydroanthracenedione. This can exist in equilibrium with or be converted to the hydroquinone form. The final product may be a mixture of regioisomers.[5]
Data Presentation
Table 1: Representative Yields of Diels-Alder Reactions with Naphthoquinone Derivatives
| Dienophile (1,4-Naphthoquinone Derivative) | Diene | Product (Adduct) | Yield (%) | Reference |
| 2-Iodo-1,4-naphthoquinone | Isoprene | Mixture of regioisomers | Good | [5] |
| 2-Bromo-1,4-naphthoquinone | Isoprene | Mixture of regioisomers | Good | [5] |
| N-acetyl-aminonaphthoquinone | Isoprene | Mixture of regioisomers | 38 | [5] |
| 1,4-Naphthoquinone | 2,3-Dimethyl-1,3-butadiene | 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione | 99 | [6] |
Table 2: Representative Spectroscopic Data for a Diels-Alder Adduct
Product: 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione[6]
| Data Type | Spectroscopic Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (t, 2H, J = 4.8 Hz), 8.10 (s, 2H), 7.78 (t, 2H, J = 4.4 Hz), 2.45 (s, 6H) |
| ¹³C NMR | Data not provided in the source. |
| IR | Data not provided in the source. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of prenylnaphthohydroquinones.
Caption: Potential mechanism of action for a prenylnaphthohydroquinone.
References
- 1. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
2-Prenyl-1-naphthol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel compounds derived from 2-prenyl-1-naphthol. This versatile precursor, a naturally occurring sesquiterpenoid, offers a unique scaffold for the development of new therapeutic agents with potential applications in oncology, as well as in combating inflammatory and microbial diseases. The strategic modification of the prenyl group and the naphthol ring allows for the generation of a diverse library of compounds with a range of biological activities.
Introduction to this compound as a Bioactive Precursor
This compound, a compound that can be isolated from the herbs of Catalpa ovata, serves as an excellent starting material for the synthesis of a variety of bioactive molecules.[1] The inherent structural features of this compound, including the electron-rich naphthalene (B1677914) core and the reactive prenyl side chain, make it a valuable building block in medicinal chemistry. The derivatization of this core structure has led to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties. The lipophilic nature of the prenyl group can enhance the bioavailability and cell membrane permeability of the resulting derivatives, a desirable characteristic for drug candidates.
I. Synthesis of Bioactive Derivatives from this compound
The chemical modification of this compound can be achieved through various synthetic routes to yield novel compounds with enhanced or new biological activities. Key strategies often involve reactions at the hydroxyl group of the naphthol ring or modifications of the prenyl side chain.
A. General Synthetic Strategies
Multicomponent reactions, such as the Betti reaction, have been successfully employed for the one-pot synthesis of aminobenzylnaphthols from 2-naphthol (B1666908), aldehydes, and amines.[2] This approach is highly efficient for creating diverse libraries of compounds. Another common strategy involves the electrophilic cyclization of alkyne-containing precursors to generate substituted naphthalenes and 2-naphthols under mild conditions.
While specific protocols for the direct derivatization of this compound are not abundantly found in publicly available literature, the general principles of naphthol chemistry can be applied. The following protocol is a generalized example of how one might approach the synthesis of derivatives.
B. Experimental Protocol: Synthesis of 1-Aminoalkyl-2-prenyl-1-naphthol Derivatives (A Hypothetical Example based on Betti Reaction)
This protocol describes a hypothetical one-pot, three-component synthesis of 1-aminoalkyl-2-prenyl-1-naphthol derivatives, adapting the principles of the Betti reaction.
Materials:
-
This compound
-
Various aromatic or aliphatic aldehydes
-
Various primary or secondary amines
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the desired aldehyde (1.1 eq) followed by the chosen amine (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-aminoalkyl-2-prenyl-1-naphthol derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Bioactivity of this compound Derivatives
Derivatives of the naphthol scaffold have demonstrated a broad spectrum of biological activities. The introduction of the prenyl group is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.
A. Anticancer Activity
Numerous derivatives of 2-naphthol have exhibited significant anticancer properties. For instance, certain 1-alkyl derivatives of 2-naphthol have shown potent cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[3] The proposed mechanisms of action for some naphthol derivatives include the inhibition of topoisomerase I and II, as well as tyrosine kinase receptors like EGFR and VEGFR-2.[4] Some compounds have also been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis.[4]
Table 1: Anticancer Activity of Selected 2-Naphthol Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5d (a 1-alkyl-2-naphthol derivative) | Hep G2 (Liver) | 1.2 ± 1.1 | [3] |
| A549 (Lung) | 1.6 ± 1.0 | [3] | |
| MDA-MB-231 (Breast) | 0.9 ± 0.1 | [3] | |
| HeLa (Cervical) | 0.8 ± 0.4 | [3] | |
| MMZ-140C (an aminobenzylnaphthol) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) | [2] |
| MMZ-45B (an aminobenzylnaphthol) | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) | [2] |
B. Anti-inflammatory Activity
The anti-inflammatory potential of naphthol derivatives is another area of active research. Aminomethyl derivatives of 2-naphthol have been synthesized and screened for their anti-inflammatory properties.[5] While detailed mechanistic studies on this compound derivatives are limited, related compounds like phenylpropanoids have been shown to exert their anti-inflammatory effects by suppressing TNF signaling and COX-2 expression.
C. Antimicrobial Activity
Aminoalkyl naphthol derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens, including multidrug-resistant (MDR) strains.[6] For example, 1-(piperidin-1-ylmethyl)naphthalen-2-ol (B1203757) exhibited potent antibacterial activity against Pseudomonas aeruginosa MDR1 with a minimum inhibitory concentration (MIC) as low as 10 µg/mL.[6] The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected 1-Aminoalkyl-2-naphthol Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [6] |
| Staphylococcus aureus MDR | 100 | [6] | |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [6] |
| Penicillium funiculosum | 400 | [6] |
III. Experimental Protocols for Biological Assays
A. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
IV. Visualizing Pathways and Workflows
A. Signaling Pathways in Cancer Targeted by Naphthol Derivatives
B. Experimental Workflow for Synthesis and Bioactivity Screening
Conclusion
This compound represents a promising starting point for the development of novel bioactive compounds. The synthetic protocols and biological assays detailed in these application notes provide a framework for researchers to explore the therapeutic potential of this versatile scaffold. The ability to generate a diverse range of derivatives through efficient synthetic methods, coupled with their potent biological activities, underscores the importance of continued research in this area for the discovery of new and effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afribary.com [afribary.com]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Preparation of 1-Amidoalkyl-2-naphthols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amidoalkyl-2-naphthols are a significant class of organic compounds, serving as crucial intermediates in the synthesis of various biologically active molecules.[1] Their derivatives are noted for potential therapeutic applications, including antihypertensive and bradycardiac effects.[1] The most common and efficient method for synthesizing these compounds is a one-pot, multi-component condensation reaction, often referred to as a Mannich-type reaction. This approach involves the reaction of 2-naphthol (B1666908), an aldehyde, and an amide or nitrile in the presence of a catalyst.[1] This document provides detailed application notes and experimental protocols for several modern techniques used in the preparation of 1-amidoalkyl-2-naphthols, with a focus on green and efficient methodologies.
Synthetic Strategy Overview
The fundamental approach to synthesizing 1-amidoalkyl-2-naphthols is a three-component reaction. The 2-naphthol provides the core naphthol structure, the aldehyde contributes the "alkyl" portion, and the amide or nitrile supplies the "amido" group.[1] The general reaction scheme is illustrated below. The selection of the aldehyde and amide is critical for the synthesis of a specific target molecule.
A key intermediate in this reaction is the in-situ formation of an ortho-quinone methide (o-QM) from the reaction of 2-naphthol and an aromatic aldehyde in the presence of a catalyst.[2][3] This highly reactive intermediate then undergoes a nucleophilic attack by the amide or nitrile to form the final 1-amidoalkyl-2-naphthol product.
General Reaction Pathway
References
Application Notes and Protocols: 2-Naphthol Derivatives as Nematicidal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting substantial economic losses by compromising crop yield and quality. The increasing concerns over the environmental impact and resistance development associated with conventional synthetic nematicides have fueled the search for safer and more effective alternatives. Natural products from plants have emerged as a promising source of novel nematicidal compounds. Among these, 2-naphthol (B1666908), a bicyclic aromatic compound, has demonstrated significant potential as a lead structure for the development of new nematicidal agents. This document provides a comprehensive overview of the nematicidal activity of 2-naphthol, detailed experimental protocols for its evaluation, and an exploration of its derivatives as potential next-generation nematicides.
Data Presentation: Nematicidal Activity of 2-Naphthol
Recent research has identified 2-naphthol, isolated from the leaves of Actephila merrilliana, as a potent natural nematicide against the root-knot nematode Meloidogyne incognita.[1][2] The nematicidal efficacy of 2-naphthol is summarized in the table below. While extensive data on a wide range of synthetic 2-naphthol derivatives is not yet available in the public domain, the data for the parent compound provides a critical benchmark for future research and development.
| Compound | Target Nematode | Assay Type | Efficacy Metric | Value | Citation |
| 2-Naphthol | Meloidogyne incognita (J2) | In vitro mortality | EC₅₀ | 38.00 µg/mL | [1] |
| 2-Naphthol | Meloidogyne incognita (J2) | In vitro mortality | Mortality Rate | 100% at 100 µg/mL | [1] |
Structure-Activity Relationship (SAR) and Mechanism of Action
Understanding the relationship between the chemical structure of 2-naphthol and its nematicidal activity is crucial for the rational design of more potent derivatives.
Key Pharmacophores: Studies have indicated that the naphthalene (B1677914) ring and the hydroxyl group at the β-position (C-2) are essential for the nematicidal activity of 2-naphthol.[1][2] These structural features are the key pharmacophores responsible for its biological effect.
Mechanism of Action: The proposed mechanism of action for 2-naphthol against nematodes involves the induction of oxidative stress.[1][2] Exposure to 2-naphthol stimulates the excessive production of reactive oxygen species (ROS) within the nematodes.[1][2] This surge in ROS leads to cellular damage and ultimately, cell death. Furthermore, in plant studies, 2-naphthol is absorbed by the roots but is not translocated to the stems or leaves, suggesting it remains localized at the site of nematode infestation.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the nematicidal activity of 2-naphthol and its derivatives.
Protocol 1: In Vitro Mortality Assay against Meloidogyne incognita Second-Stage Juveniles (J2s)
Objective: To determine the direct lethal effect of test compounds on M. incognita J2s.
Materials:
-
Test compounds (2-naphthol or its derivatives)
-
Meloidogyne incognita J2s culture
-
Sterile distilled water
-
Solvent (e.g., DMSO, acetone (B3395972) - pre-tested for non-toxicity at the final concentration)
-
24-well or 96-well microtiter plates
-
Pipettes and sterile tips
-
Inverted microscope
-
Incubator (25-28°C)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial dilutions with sterile distilled water to obtain a range of desired test concentrations. The final solvent concentration should be kept constant across all treatments and be non-nematicidal (typically ≤1%).
-
-
Preparation of Nematode Suspension:
-
Collect freshly hatched M. incognita J2s from a Baermann funnel setup.
-
Wash the J2s with sterile distilled water.
-
Adjust the concentration of the J2 suspension to approximately 100-200 J2s per 100 µL.
-
-
Assay Setup:
-
Pipette 900 µL of each test solution concentration into the wells of a 24-well plate (or 100 µL into a 96-well plate).
-
Include a negative control (sterile distilled water with the same percentage of solvent) and a positive control (a known commercial nematicide).
-
Add 100 µL of the J2 suspension to each well.
-
Each treatment should be replicated at least three times.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 25-28°C in the dark.
-
-
Mortality Assessment:
-
After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile (straight or needle-shaped) and do not respond to gentle probing with a fine needle.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula.
-
Determine the EC₅₀ (or LC₅₀) value using probit analysis.
-
Protocol 2: Egg Hatching Inhibition Assay
Objective: To evaluate the effect of test compounds on the hatching of M. incognita eggs.
Materials:
-
Test compounds
-
Meloidogyne incognita egg masses
-
Sterile distilled water
-
0.5% sodium hypochlorite (B82951) (NaOCl) solution
-
Sieves (e.g., 75 µm and 25 µm)
-
24-well microtiter plates
-
Pipettes and sterile tips
-
Inverted microscope
-
Incubator (25-28°C)
Procedure:
-
Egg Extraction:
-
Gently wash infected plant roots to remove soil.
-
Excise egg masses from the roots.
-
Dissolve the gelatinous matrix by agitating the egg masses in a 0.5% NaOCl solution for 3-4 minutes.
-
Quickly pass the suspension through a 75 µm sieve to remove debris and collect the eggs on a 25 µm sieve.
-
Thoroughly rinse the collected eggs with sterile distilled water.
-
-
Preparation of Test Solutions:
-
Prepare serial dilutions of the test compound as described in Protocol 1.
-
-
Assay Setup:
-
Prepare an egg suspension of approximately 200-300 eggs per 100 µL.
-
Pipette 900 µL of each test solution concentration into the wells of a 24-well plate.
-
Include negative and positive controls.
-
Add 100 µL of the egg suspension to each well.
-
Each treatment should be replicated at least three times.
-
-
Incubation:
-
Incubate the plates at 25-28°C.
-
-
Hatching Assessment:
-
After 3, 5, and 7 days, count the number of hatched J2s in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition relative to the negative control.
-
Protocol 3: Synthesis of 2-Naphthol Derivatives (General Example: Etherification)
Objective: To synthesize 2-naphthoxy ether derivatives for nematicidal screening.
Materials:
-
2-Naphthol
-
Various alkyl halides (e.g., ethyl bromide, propyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica (B1680970) gel, solvents)
-
Analytical instruments for characterization (e.g., NMR, IR, Mass Spectrometry)
Procedure (Williamson Ether Synthesis):
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-naphthol and a molar excess of the base in the chosen solvent.
-
Stir the mixture at room temperature for a designated period to form the naphthoxide salt.
-
-
Addition of Alkyl Halide:
-
Add the alkyl halide dropwise to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified derivative using NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
The following diagrams illustrate key conceptual frameworks and workflows relevant to the study of 2-naphthol derivatives as nematicidal agents.
Caption: Key structural features of 2-naphthol for nematicidal activity.
Caption: Proposed mechanism of action of 2-naphthol in nematodes.
Caption: General workflow for in vitro nematicidal activity screening.
Future Directions and Potential for Derivatives
The promising nematicidal activity of 2-naphthol provides a strong foundation for the development of novel, more potent derivatives. Future research should focus on the synthesis and screening of a library of 2-naphthol analogs to establish a comprehensive structure-activity relationship. Potential modifications could include:
-
Ether and Ester Derivatives: Modifying the hydroxyl group to form ethers and esters with varying alkyl chain lengths and functionalities could enhance lipophilicity, potentially improving penetration through the nematode cuticle.
-
Schiff Base Formation: The formation of Schiff bases by reacting 2-naphthol with various aldehydes and amines could introduce new pharmacophores and enhance biological activity.
-
Ring Substitutions: Introducing different functional groups (e.g., halogens, nitro groups, alkyl groups) onto the naphthalene ring could modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
By systematically exploring these and other derivatives, it may be possible to develop new nematicidal agents with improved efficacy, selectivity, and environmental safety profiles, contributing to sustainable agricultural practices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Naphthol Alkylation
Welcome to the technical support center for the alkylation of 2-naphthol (B1666908). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in 2-naphthol alkylation?
The main challenge is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (substitution on the naphthalene (B1677914) ring). The phenoxide ion of 2-naphthol is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring, primarily at the C1 position.
Q2: How can I favor O-alkylation over C-alkylation?
To selectively obtain the O-alkylated product, consider the following strategies:
-
Solvent Choice: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents effectively solvate the cation of the base, leaving the oxygen anion of the phenoxide more exposed and nucleophilic.[1]
-
Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete and rapid deprotonation of the hydroxyl group.[1]
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene (B28343) and water), a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can shuttle the naphthoxide anion into the organic phase, where it reacts with the alkylating agent. This method often favors O-alkylation.
Q3: What conditions favor C-alkylation?
C-alkylation is generally favored under conditions that hinder the reactivity of the oxygen atom. This can be achieved by:
-
Solvent Choice: Using protic solvents, such as ethanol (B145695) or trifluoroethanol (TFE), can solvate the phenoxide oxygen through hydrogen bonding, thereby shielding it and promoting C-alkylation.
-
Friedel-Crafts Conditions: Employing a Lewis acid or a strong Brønsted acid catalyst with an appropriate alkylating agent (like an alcohol or an alkene) will typically result in C-alkylation at the C1 position.[2]
Q4: My Friedel-Crafts alkylation of 2-naphthol is giving a low yield. What are the common causes?
Low yields in Friedel-Crafts alkylation can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with the hydroxyl group of 2-naphthol or by traces of water in the reaction mixture.
-
Substrate Purity: Impurities in the 2-naphthol or the alkylating agent can interfere with the reaction.
-
Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, causing side reactions and decomposition.
-
Steric Hindrance: If the alkylating agent or the 2-naphthol derivative is sterically bulky, the reaction rate can be significantly reduced.[3]
Q5: I am observing the formation of 1,1'-bi-2-naphthol (B31242) (BINOL) as a side product. How can I prevent this?
The formation of BINOL is an oxidative coupling side reaction.[4] This can be minimized by:
-
Using High-Purity Reagents: Ensure that your 2-naphthol and other reagents are free from metal impurities (e.g., iron or copper salts) that can catalyze the coupling.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q6: My zeolite catalyst has lost activity after several runs. How can it be regenerated?
Zeolite catalysts can be deactivated by the deposition of coke on their active sites. Regeneration can often be achieved by:
-
Calcination: Heating the catalyst in a stream of air or an inert gas at high temperatures (typically 300-550 °C) can burn off the coke deposits.[5]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent may remove adsorbed species.
-
Hydrogenative Regeneration: For certain applications, regeneration under a hydrogen atmosphere at elevated temperatures can be effective.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Impure Reagents or Solvents | Purify starting materials and ensure solvents are anhydrous, especially for reactions sensitive to moisture like Friedel-Crafts alkylation. |
| Suboptimal Reaction Temperature | Experiment with a range of temperatures. Lower temperatures may be needed to improve selectivity, while higher temperatures can increase the reaction rate.[3] |
| Catalyst Deactivation | Ensure the catalyst is active. For solid catalysts like zeolites, consider regeneration. For Lewis acids, use a fresh batch. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants and catalyst. An excess of one reactant may be necessary to drive the reaction to completion. |
Issue 2: Poor Selectivity (Mixture of O- and C-Alkylated Products)
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | To favor O-alkylation, switch to a polar aprotic solvent (e.g., DMF, acetone). For C-alkylation, consider a protic solvent. |
| Incorrect Base | For O-alkylation, use a strong base like NaH. For C-alkylation under basic conditions, a weaker base might be preferable. |
| Reaction Temperature | Temperature can influence the O/C ratio. Analyze the effect of varying the reaction temperature on the product distribution. |
Issue 3: Formation of Multiple Alkylated Products
| Possible Cause | Troubleshooting Step |
| Over-alkylation | The initial alkylated product can be more reactive than the starting material. Use a larger excess of 2-naphthol to minimize this.[7] |
| Isomeric C-Alkylated Products | While alkylation typically occurs at the C1 position, other isomers can form. Modifying the catalyst or reaction conditions may improve regioselectivity. |
Data Presentation
Table 1: Influence of Solvent on the O/C Alkylation Ratio of 2-Naphthol
| Solvent | Dielectric Constant (ε) | Typical Product |
| Trifluoroethanol (TFE) | 27 | Primarily C-Alkylated |
| Ethanol | 24.5 | Mixture, favors C-Alkylation |
| Acetone | 21 | Primarily O-Alkylated |
| N,N-Dimethylformamide (DMF) | 37 | Primarily O-Alkylated |
Table 2: Effect of Catalyst on the Benzylation of Naphthalene (Analogous to 2-Naphthol C-Alkylation)
| Catalyst | Temperature (°C) | Activation Energy (kcal/mol) | Reaction Model |
| UDCaT-4 (mesoporous solid acid) | 80 | 26.0 | Langmuir-Hinshelwood |
This data is for the benzylation of naphthalene and serves as a reference for a related Friedel-Crafts alkylation.[8]
Experimental Protocols
Protocol 1: Selective O-Alkylation using Phase-Transfer Catalysis
This protocol is a general guideline for the O-benzylation of 2-naphthol.
Materials:
-
2-Naphthol
-
Benzyl (B1604629) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol (1.0 eq) and the phase-transfer catalyst (e.g., 0.1 eq of TBAB) in toluene.
-
In a separate beaker, prepare an aqueous solution of NaOH (e.g., 2.0 eq in water).
-
Add the aqueous NaOH solution to the toluene solution of 2-naphthol.
-
Add benzyl chloride (1.1 eq) to the biphasic mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-90 °C) and stir vigorously for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Alkylation with an Alcohol
This protocol describes a general procedure for the C-alkylation of 2-naphthol using a benzylic alcohol and a Brønsted acid catalyst.[2]
Materials:
-
2-Naphthol
-
Benzyl alcohol (or a substituted benzylic alcohol)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Acetonitrile (ACN) or another suitable solvent
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in the chosen solvent (e.g., ACN), add the alcohol (1.0-1.2 eq).
-
Add the acid catalyst (e.g., 0.05 eq of p-TsOH).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield or poor selectivity.
Caption: General workflow for O-alkylation of 2-naphthol.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. askthenerd.com [askthenerd.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Prenylated Naphthols
Welcome to the technical support center for the synthesis of prenylated naphthols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing prenylated naphthols?
A1: The most common and effective methods for the synthesis of prenylated naphthols are the Friedel-Crafts alkylation and the Claisen rearrangement of O-prenylated naphthyl ethers. Enzymatic prenylation is also an emerging environmentally friendly alternative.
Q2: My reaction is resulting in a mixture of C-prenylated and O-prenylated products. How can I improve the regioselectivity for C-prenylation?
A2: The regioselectivity between C- and O-prenylation is a common challenge. To favor C-prenylation:
-
Friedel-Crafts Reaction: Employing a Lewis acid catalyst is crucial for directing the prenyl group to the carbon skeleton of the naphthol. The choice of Lewis acid and reaction conditions can significantly influence the C/O ratio.
-
Claisen Rearrangement: This method inherently favors C-prenylation. It involves the initial O-prenylation of the naphthol followed by a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement to the ortho position of the hydroxyl group. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-prenylated product.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, in certain Friedel-Crafts reactions of 1-naphthol, toluene (B28343) can favor ortho-alkylation, while acetonitrile (B52724) can promote para-alkylation.[1]
Q3: I am observing the formation of multiple prenylated products (mono-, di-, and poly-prenylated). How can I control the degree of prenylation?
A3: To minimize over-alkylation, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the prenylating agent. Using a slight excess of the naphthol substrate can help to reduce the formation of di- and poly-prenylated products.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-prenylation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the desired product is predominantly formed.
-
Catalyst Concentration: In Friedel-Crafts reactions, the concentration of the Lewis acid can impact the extent of alkylation. Using a lower concentration of a highly active catalyst may provide better control.
Q4: What are the common side products in these reactions, and how can they be minimized?
A4: Besides multiple prenylation and O-alkylation products, other common side reactions include:
-
Rearrangement of the Prenyl Group: The prenyl cation formed during Friedel-Crafts alkylation can sometimes rearrange, leading to isomeric products. Using milder reaction conditions can help to suppress this.
-
Polymerization: Prenylating agents, especially under strong acidic conditions, can polymerize. Slow addition of the prenylating agent to the reaction mixture at a controlled temperature can minimize this side reaction.
-
Ether Cleavage: In the Claisen rearrangement, high temperatures can lead to the cleavage of the starting allyl aryl ether, resulting in the formation of the parent naphthol.[2]
Q5: How can I effectively purify my prenylated naphthol product?
A5: Column chromatography using silica (B1680970) gel is the most common and effective method for purifying prenylated naphthols.[3][4] The choice of eluent system is critical and should be determined by TLC analysis. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to separate compounds with different polarities.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no conversion of starting material | - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of reagents | - Use a freshly opened or purified Lewis acid. For solid acid catalysts like Amberlyst-15, ensure it is properly activated.- Gradually increase the reaction temperature and monitor the reaction for a longer duration.- Use freshly distilled solvents and purified reagents. |
| Formation of a complex mixture of products | - Over-alkylation- Side reactions (e.g., polymerization, rearrangement)- Non-optimal reaction conditions | - Adjust the stoichiometry of reactants (use an excess of naphthol).- Lower the reaction temperature and add the prenylating agent slowly.- Screen different solvents and catalysts to find more selective conditions. |
| Significant amount of O-prenylated product in Friedel-Crafts reaction | - Weak Lewis acid or insufficient amount- Reaction temperature too low | - Use a stronger Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or increase the catalyst loading.- Cautiously increase the reaction temperature while monitoring for side products. |
| Low yield in Claisen rearrangement | - Incomplete O-prenylation in the first step- Insufficient temperature for thermal rearrangement- Inefficient catalyst for Lewis acid-catalyzed rearrangement | - Ensure the O-prenylation step goes to completion before attempting the rearrangement.- For thermal rearrangement, ensure the temperature is high enough (typically 180-220 °C) and use a high-boiling solvent.[2]- Screen different Lewis acids for the catalyzed rearrangement. |
Poor Regioselectivity (C- vs. O-Alkylation)
| Symptom | Possible Cause(s) | Troubleshooting Suggestions |
| Predominant formation of O-prenylated product | - Reaction conditions favor O-alkylation (e.g., basic conditions without a Lewis acid). | - For direct C-prenylation, use a Friedel-Crafts protocol with a suitable Lewis acid catalyst.- Alternatively, use a two-step approach: perform O-prenylation under basic conditions, isolate the O-prenyl ether, and then perform a Claisen rearrangement. |
| Mixture of ortho- and para-prenylated isomers | - Electronic and steric effects of the naphthol substrate.- Reaction conditions not optimized for selectivity. | - The inherent reactivity of the naphthol ring will dictate the primary substitution pattern. For 1-naphthol, the 4-position (para) is often favored, while for 2-naphthol, the 1-position (ortho) is typically more reactive.- Solvent choice can influence regioselectivity. Experiment with solvents of different polarities.[1] |
Data Presentation
Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of Naphthols
| Naphthol Derivative | Lewis Acid | Yield (%) | Reference |
| 1-Naphthol | FeCl₃ | High | [5] |
| 1-Naphthol | ZnCl₂ | High | [5] |
| 1-Naphthol | BiCl₃ | High | [5] |
| 1-Naphthol | SnCl₄ | High | [5] |
| 1-Naphthol | AlCl₃ | High | [5] |
| 1-Naphthol | BF₃(C₂H₅)₂O | High | [5] |
| 1-Naphthol | ZrCl₄ | No product | [5] |
| p-Cresol | FeCl₃ | High | [5] |
| p-Cresol | ZnCl₂ | High | [5] |
| p-Cresol | SnCl₄ | High | [5] |
| p-Cresol | BF₃(C₂H₅)₂O | High | [5] |
Table 2: Effect of Solvent on the Regioselectivity of Friedel-Crafts Reaction of 1-Naphthol
| Solvent | Product | Yield (%) | Reference |
| Toluene | Ortho-substituted | 78-85 | [1] |
| Acetonitrile | Para-substituted | 45-63 | [1] |
Experimental Protocols
Protocol 1: Friedel-Crafts Prenylation of Hydroquinone (B1673460) using Amberlyst-15
This protocol is adapted from a procedure for the prenylation of phenols using a solid acid catalyst.[6][7]
Materials:
-
Hydroquinone
-
Amberlyst-15 resin
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a stirred mixture of Amberlyst-15 (3.1 g) and hydroquinone (1.55 g, 15.0 mmol) in THF (3.5 mL) in a round-bottom flask, heat the mixture to 65-70 °C.
-
Add a solution of isoprene (1.6 mL, 16.0 mmol) in heptane (5 mL) dropwise over a period of 2 hours using a dropping funnel.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Cool the reaction mixture and add diethyl ether (25 mL).
-
Filter off the Amberlyst-15 catalyst and wash it with hot acetone (2 x 25 mL). The catalyst can be recovered and reused.
-
Combine the filtrate and washings, and remove the solvents under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the prenylated hydroquinone product.
Protocol 2: Thermal Aromatic Claisen Rearrangement of Allyl Phenyl Ether
This is a general protocol for the thermal Claisen rearrangement.[2]
Materials:
-
Allyl phenyl ether (or the corresponding O-prenyl naphthyl ether)
-
High-boiling solvent (e.g., N,N-diethylaniline, decalin)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
TLC plates and developing chamber
-
Diethyl ether
-
1 M HCl
-
1 M NaOH
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the allyl aryl ether in a high-boiling solvent (a concentration of 0.1-0.5 M is a good starting point).
-
Equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (typically 180-220 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove a basic solvent if used), water, and brine.
-
To separate the phenolic product from non-acidic impurities, extract the organic layer with 1 M NaOH.
-
Separate the aqueous layer and acidify it with 1 M HCl to precipitate the product.
-
Extract the product back into diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 2-Methoxy-6-acetylnaphthalene (A Precursor for Prenylation)
This protocol describes the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), which can be a starting material for further functionalization, including prenylation.[8]
Materials:
-
2-Methoxynaphthalene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Concentrated hydrochloric acid
-
Ice
-
Round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel
-
Steam distillation apparatus
Procedure:
-
In a three-necked round-bottom flask, dissolve anhydrous AlCl₃ (43 g, 0.32 mole) in dry nitrobenzene (200 mL).
-
Add finely ground 2-methoxynaphthalene (39.5 g, 0.250 mole) to the stirred solution.
-
Cool the mixture to about 5 °C using an ice bath.
-
Add redistilled acetyl chloride (25 g, 0.32 mole) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated HCl.
-
Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform.
-
Separate the chloroform-nitrobenzene layer and wash it with three 100-mL portions of water.
-
Transfer the organic layer to a round-bottom flask and steam-distill to remove the nitrobenzene.
-
After cooling, decant the residual water and extract it with chloroform. Dissolve the solid residue in the flask in chloroform.
-
Combine the chloroform layers, dry over anhydrous magnesium sulfate, and remove the solvent on a rotary evaporator.
-
The solid residue can be purified by vacuum distillation and subsequent recrystallization from methanol (B129727) to yield 2-acetyl-6-methoxynaphthalene.
Visualizations
References
- 1. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Non-Polar Aromatic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of non-polar aromatic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data tables.
Troubleshooting Guides
This section addresses specific issues that may arise during chromatography and crystallization of non-polar aromatic compounds, offering potential causes and solutions.
Chromatography Troubleshooting
Question: My non-polar aromatic compound is eluting too quickly (low retention) or not being retained at all on a reversed-phase HPLC column. What should I do?
Answer:
Poor retention in reversed-phase HPLC suggests that your compound has a stronger affinity for the mobile phase than the stationary phase. To improve retention, you need to increase the hydrophobic interactions between your analyte and the column.
Potential Causes & Solutions:
-
Mobile Phase is Too "Strong": The organic solvent concentration in your mobile phase is likely too high, causing the compound to move through the column too quickly.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For gradient elution, start with a lower percentage of the organic solvent.[1]
-
-
Incorrect Stationary Phase: The stationary phase may not be hydrophobic enough for your compound.
Question: I am observing peak tailing for my non-polar aromatic compound in HPLC. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue where the peak appears asymmetrical.[1] This can be caused by several factors.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with analytes, causing tailing.[1]
-
Solution: Use a modern, high-purity, end-capped column. While adding a basic modifier like triethylamine (B128534) (TEA) can help, it's often not necessary with newer columns.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination or Degradation: Buildup of strongly adsorbed materials or a void at the column inlet can disrupt the flow.[1]
Question: I am trying to purify my non-polar aromatic compound using normal-phase flash chromatography on silica (B1680970) gel, but it's not separating from a non-polar impurity.
Answer:
Separating two non-polar compounds can be challenging as they will both have a strong affinity for the non-polar mobile phase and weak affinity for the polar silica gel.
Potential Causes & Solutions:
-
Mobile Phase is Too Polar: A mobile phase that is too "strong" (too polar) will cause all non-polar compounds to elute quickly and together.
-
Solution: Decrease the polarity of the mobile phase. Use a less polar solvent system, such as hexane (B92381) or petroleum ether with a very small amount of a slightly more polar solvent like ethyl acetate, dichloromethane, or toluene.[2][3] It is recommended to start with an eluent in which the highest Rf value does not exceed 0.2.[2]
-
-
Column Overload: Overloading the column can lead to poor separation.[2]
-
Solution: Use more silica gel for the amount of sample you are loading.[2]
-
-
Inappropriate Stationary Phase: Silica gel may not be the best choice for separating very non-polar compounds.
-
Solution: Consider using alumina (B75360), which can offer different selectivity.[4][5] For some applications, reversed-phase chromatography may be more effective.[2]
-
Question: My non-polar aromatic compound seems to be decomposing on the silica gel column. How can I prevent this?
Answer:
The acidic nature of silica gel can cause decomposition of sensitive compounds.[4]
Potential Causes & Solutions:
-
Acid-Sensitivity of the Compound: Your compound may be unstable in acidic conditions.
Frequently Asked Questions (FAQs)
Crystallization FAQs
Q1: How do I choose a suitable solvent for the recrystallization of a non-polar aromatic compound?
A1: The principle of "like dissolves like" is a good starting point; non-polar compounds tend to dissolve in non-polar solvents.[8] The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Common solvent systems for non-polar aromatic compounds include:
You may need to experiment with solvent pairs. The two solvents must be miscible.[9]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][12]
-
Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[9][12]
-
Solution 2: Ensure the boiling point of your solvent is not higher than the melting point of your compound.[9]
Q3: My non-polar aromatic compound won't crystallize. What steps can I take to induce crystallization?
A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be slow.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[12]
-
Increase Concentration: If nucleation fails, you can boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.[12]
-
Lower the Temperature: Use an ice bath to further decrease the temperature and solubility.[12]
General Purification FAQs
Q4: How can I remove polar impurities from my non-polar aromatic compound?
A4: This is a common and generally straightforward purification challenge.
-
Filtration through a silica plug: Dissolve your crude product in a non-polar solvent (e.g., hexane) and pass it through a short column ("plug") of silica gel. The non-polar product will elute quickly, while the more polar impurities will be retained on the silica.[6]
-
Liquid-liquid extraction: Dissolve the mixture in a non-polar organic solvent that is immiscible with a polar solvent (e.g., water, acetonitrile). Wash the organic layer with the polar solvent. The polar impurities will partition into the polar layer, leaving your non-polar compound in the organic layer.[13]
Q5: How do I remove a very non-polar impurity from my slightly more polar (but still non-polar) aromatic compound?
A5: This requires optimizing your purification technique to exploit the small difference in polarity.
-
Normal-Phase Chromatography: Use a very non-polar mobile phase (e.g., pure hexane or petroleum ether) and gradually increase the polarity by adding a small amount of a slightly more polar solvent. This gradient elution can help resolve compounds with similar polarities.[6]
-
Reversed-Phase Chromatography: This can be very effective. The more non-polar impurity will be more strongly retained on the non-polar stationary phase than your slightly more polar compound.[2]
Data Presentation
Table 1: Common Solvents for Recrystallization of Non-Polar Aromatic Compounds
| Solvent System | Polarity | Comments |
| n-Hexane or Pet. Ether | Low | Good for very non-polar compounds, but may lead to "oiling out".[10] Often used in solvent pairs. |
| Toluene | Low | Aromatic solvent that can be effective for crystallizing other aromatic compounds.[10] |
| n-Hexane / Acetone | Low-Mid | A commonly used and effective solvent pair.[10] |
| n-Hexane / Ethyl Acetate | Low-Mid | Another common solvent pair, though sometimes less effective than hexane/acetone.[10] |
| n-Hexane / THF | Low-Mid | A good general-purpose solvent mixture for non-polar compounds.[10] |
| Methanol / n-Hexane | Low-Mid | Can be effective, especially when other systems fail.[11] |
Table 2: Typical Starting Conditions for Reversed-Phase HPLC of Non-Polar Aromatic Compounds
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, C8, or Phenyl[1] | C18 provides the highest hydrophobicity and retention.[1] C8 is less retentive. Phenyl can offer alternative selectivity for aromatics.[1] |
| Mobile Phase A | HPLC-Grade Water[1] | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH)[1] | Organic modifiers used to elute compounds. ACN is often preferred.[1] |
| Elution Mode | Gradient elution is recommended for method development.[1] | Allows for the separation of compounds with varying polarities and reduces run time.[1] |
| Flow Rate | 0.5 - 1.5 mL/min (for a 4.6 mm ID column)[1] | A good starting range to balance resolution and analysis time.[1] |
Experimental Protocols
Protocol 1: General Method for Recrystallization of a Non-Polar Aromatic Compound
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see Table 1). The compound should be soluble in the hot solvent and insoluble in the cold solvent.[9]
-
Dissolution: Place the crude, solid compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[14][15] Continue adding small portions of hot solvent until the compound just dissolves.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[14][16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16][17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]
-
Drying: Dry the crystals to remove any residual solvent. This can be done by air drying or in a vacuum oven.
Protocol 2: General Method Development for Reversed-Phase HPLC Purification
-
Information Gathering: Collect all available data on the compound's structure and solubility.[1]
-
Column Selection: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade Acetonitrile).[1]
-
Scouting Gradient: Run a fast gradient to determine the approximate elution time of your compound. A typical scouting gradient might be 5% to 95% B over 10-15 minutes.
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around your peak of interest.
-
If retention is too low, decrease the starting percentage of B.
-
If retention is too high, increase the starting percentage of B.[1]
-
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
Visualizations
Caption: Logic for troubleshooting poor HPLC retention.
Caption: Workflow for recrystallization purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. esisresearch.org [esisresearch.org]
- 17. web.mnstate.edu [web.mnstate.edu]
Stability and storage conditions for 2-Prenyl-1-naphthol
This technical support center provides guidance on the stability and storage of 2-Prenyl-1-naphthol for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally related compounds and general knowledge of phenolic compounds, due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in tightly sealed vials, protected from light, and kept at low temperatures (e.g., -20°C) to maintain stability. The choice of solvent can impact stability; it is advisable to use high-purity, degassed solvents. For long-term storage, aliquoting the solution can help avoid repeated freeze-thaw cycles, which may accelerate degradation.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on the chemistry of naphthols and other phenolic compounds, the primary factors that can cause degradation are:
-
Light: Naphthols are known to be light-sensitive and can darken upon exposure to light.[1][4]
-
Oxygen: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by air.
-
High Temperatures: Elevated temperatures can increase the rate of decomposition.[5]
-
Humidity: Moisture can contribute to the degradation of phenolic compounds.[5]
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides should be avoided.[4]
Q4: I've noticed a change in the color of my this compound powder. What does this indicate?
A4: A change in color, such as darkening, is a common indicator of degradation for naphthol compounds.[6] This is often due to oxidation or photodecomposition. While a slight color change may not significantly impact all experimental outcomes, it suggests that the purity of the compound may be compromised. It is recommended to assess the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS) before use in sensitive applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions at or below -20°C and protect from light. Verify the purity of the solution using analytical techniques like HPLC. |
| Solid material has darkened or changed in appearance | Exposure to light, air (oxygen), or elevated temperatures during storage. | Store the compound in a tightly sealed, amber-colored vial. Consider storing under an inert atmosphere (nitrogen or argon). Ensure the storage area is cool and dark. If significant discoloration has occurred, re-purification or purchase of a new batch may be necessary. |
| Low purity observed by analytical methods (e.g., HPLC, NMR) | Improper storage or handling. Inherent instability under certain conditions. | Review and improve storage and handling procedures based on the recommendations in this guide. Perform a forced degradation study to understand the compound's stability under your specific experimental conditions. |
| Precipitation observed in a stored solution | Poor solubility in the chosen solvent at storage temperature. Solvent evaporation. | Ensure the compound is fully dissolved at the working concentration. Consider using a different solvent or a co-solvent system. Check that storage containers are sealed properly to prevent solvent evaporation. Store at a temperature where the compound remains in solution, if stability is not compromised. |
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions and potential degradation pathways for this compound, based on data for related phenolic and naphthol compounds.
| Parameter | Condition | Potential Degradation Pathway | Recommendation |
| Temperature | High temperatures (>40°C) | Accelerated oxidation and decomposition.[5] | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. |
| Light | Exposure to UV or ambient light | Photodegradation, leading to discoloration and formation of impurities.[1][5] | Store in an amber-colored vial or a container protected from light.[1] |
| Atmosphere | Presence of oxygen | Oxidation of the phenolic hydroxyl group, potentially leading to quinone-type structures. | Store under an inert atmosphere such as nitrogen or argon.[4] |
| Humidity | High humidity | May facilitate hydrolytic degradation or other reactions.[5] | Store in a desiccated environment or with a desiccant. |
| pH (in solution) | Strongly acidic or basic conditions | Potential for acid- or base-catalyzed degradation. | Maintain solutions at a neutral pH unless experimentally required. Buffer solutions if necessary. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 60% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (a UV scan may be needed to determine the optimal wavelength, but a starting point could be around 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
The presence of additional peaks indicates impurities or degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. echemi.com [echemi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Naphthol-Based Multicomponent Reactions
Topic: Identifying and Mitigating Side Products in Multicomponent Naphthol Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common side products encountered during multicomponent reactions involving naphthols and offers strategies for their identification and minimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of these reactions and why are they prone to side products?
Multicomponent reactions involving 2-naphthol (B1666908), an aldehyde, and a third nucleophilic component (like an amide or active methylene (B1212753) compound) typically proceed through a highly reactive ortho-quinone methide (o-QM) intermediate.[1][2][3] This electrophilic intermediate is central to the reaction but is also the primary origin of side products. If the intended nucleophile does not react quickly, the o-QM can be trapped by other species in the reaction mixture, including another molecule of 2-naphthol, leading to undesired byproducts.[3]
Q2: My reaction produced a significant amount of a less polar, highly fluorescent byproduct instead of the expected 1-amidoalkyl-2-naphthol. What is it and how can I avoid it?
This common byproduct is almost certainly a 14-aryl-14H-dibenzo[a,j]xanthene.[3] It forms when the ortho-quinone methide intermediate reacts with a second molecule of 2-naphthol instead of the intended amide nucleophile.[3][4]
-
To avoid its formation:
-
Increase the molar ratio of the amide relative to 2-naphthol to favor the desired reaction pathway.
-
Lower the reaction temperature to potentially favor the kinetic product (the desired amidoalkyl naphthol) over the thermodynamically stable xanthene.
-
Select a catalyst that accelerates the rate of nucleophilic attack by the amide.[3]
-
Q3: I am using a halogenated naphthol (e.g., 1-iodo-2-naphthol) and my TLC/LC-MS shows a byproduct with a mass corresponding to the non-halogenated naphthol. What is happening?
You are observing hydrodehalogenation (in this case, deiodination), where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[5][6] The carbon-iodine bond is particularly labile and susceptible to cleavage under various conditions.[5]
-
To minimize this side reaction:
-
Run the reaction at the lowest effective temperature.
-
Protect the reaction from light by using amber glassware or wrapping the flask in aluminum foil.[5]
-
Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can promote radical deiodination pathways.[5][6]
-
Use freshly degassed solvents to remove dissolved oxygen.[5]
-
Q4: What are the primary analytical techniques for identifying and characterizing these unknown side products?
A combination of chromatographic and spectroscopic methods is essential for conclusive identification.[7][8]
-
Initial Detection and Separation: Thin-Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for assessing purity.[5][9]
-
Mass Determination: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the side product, offering the first clue to its identity.[7]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMQC) is the most powerful tool for determining the precise molecular structure.[7][10]
-
Functional Group Analysis: Infrared (IR) Spectroscopy can help identify key functional groups present in the side product.[8]
Troubleshooting Guide
This guide addresses common issues related to side product formation during multicomponent naphthol reactions.
| Observed Problem | Potential Cause (Common Side Product) | Recommended Solution(s) |
| Low yield of desired product with a major, less polar spot on TLC. | Formation of dibenzoxanthene (B14493495) via reaction of the o-QM intermediate with a second molecule of 2-naphthol.[3][4] | • Increase the molar equivalent of the third component (e.g., amide). • Lower the reaction temperature. • Screen different catalysts to find one that favors the desired pathway.[3] |
| Product mixture contains a compound with the mass of the starting naphthol minus a halogen. | Hydrodehalogenation of a halogenated naphthol starting material.[5] | • Protect the reaction from light. • Ensure a strictly inert (O₂-free) atmosphere. • Use degassed solvents. • Run the reaction at the lowest possible temperature.[5][6] |
| Multiple unidentified spots are observed on the TLC plate, especially with aliphatic aldehydes. | The reaction may be too slow, allowing for decomposition, or the aldehyde may be prone to self-condensation or other side reactions.[3] | • Use a more efficient catalyst to increase the rate of the main reaction. • Carefully screen reaction conditions (catalyst, solvent, temperature) when using aliphatic aldehydes. • Attempt the reaction at a lower temperature to reduce decomposition.[3] |
| A byproduct with a mass double that of one of the reactants is observed. | Homocoupling of one of the reaction partners, which can be an issue in certain cross-coupling reactions.[6] | • Re-evaluate the catalyst system and ligands. • Ensure an inert atmosphere to prevent oxidative homocoupling. • Adjust stoichiometry and reaction temperature.[6] |
Quantitative Data on Side Product Formation
The ratio of the desired product to the major side product is highly dependent on the reaction conditions. The following table provides an illustrative summary of how key parameters can influence the product distribution in a typical synthesis of 1-amidoalkyl-2-naphthol, where the primary side product is the corresponding dibenzoxanthene.
| Parameter | Condition A | Product Ratio (Desired : Xanthene) | Condition B | Product Ratio (Desired : Xanthene) | Rationale |
| Molar Ratio (Amide:Naphthol) | 1.0 : 1.0 | 65 : 35 | 1.5 : 1.0 | 90 : 10 | A higher concentration of the amide nucleophile outcompetes the second molecule of 2-naphthol in trapping the o-QM intermediate.[3] |
| Temperature | 100 °C | 70 : 30 | 60 °C | 85 : 15 | Lower temperatures can favor the kinetically controlled desired product over the often more thermodynamically stable xanthene byproduct.[3] |
| Catalyst | Catalyst X (General Acid) | 75 : 25 | Catalyst Y (Optimized Lewis Acid) | 95 : 5 | A more efficient catalyst can accelerate the desired reaction pathway, minimizing the lifetime of the reactive intermediate and its potential for side reactions.[11] |
Note: The values in this table are illustrative and intended to demonstrate trends. Actual results will vary based on specific substrates and catalysts.
Experimental Protocols
Key Experiment: Identification of an Unknown Side Product
This protocol outlines a general workflow for isolating and identifying an unexpected side product.
1. Reaction Monitoring and Initial Detection:
-
Set up the multicomponent reaction according to your standard procedure.
-
Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to achieve good separation between the starting materials, the expected product, and any new spots.
-
If a significant new spot (the potential side product) appears, note its Rf value.
2. Preliminary Analysis (LC-MS):
-
Once the reaction is stopped, take a small aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The LC trace will confirm the presence of multiple components, and the MS data will provide the molecular weight of the unknown byproduct.
3. Work-up and Isolation:
-
Perform the standard aqueous work-up for your reaction.
-
Concentrate the organic layer under reduced pressure to obtain the crude product mixture.
-
Purify the crude mixture using flash column chromatography. Use the eluent system determined from your TLC analysis, potentially with a gradient, to separate the desired product from the side product.
-
Collect the fractions corresponding to the side product and combine them.
4. Structure Elucidation:
-
Evaporate the solvent from the combined fractions to obtain the isolated side product.
-
NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. This data will provide information on the proton and carbon environments, which is crucial for determining the structure.[7]
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the exact mass and calculate the molecular formula of the side product.
-
IR Spectroscopy: Acquire an IR spectrum to identify key functional groups (e.g., -OH, C=O, C-O-C).[8]
5. Data Interpretation:
-
Combine the data from MS, NMR, and IR to propose a structure for the side product. For example, if the side product is a dibenzoxanthene, you would expect to see characteristic aromatic signals in the NMR, the absence of an amide signal, and the presence of a C-O-C ether linkage signal in the IR spectrum.
Visualizations
Caption: A logical workflow for troubleshooting unexpected side products.
Caption: Competing pathways for the key ortho-quinone methide intermediate.
Caption: Analytical workflow for side product structure identification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Naphthol Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the efficient synthesis of naphthol derivatives.
Section 1: Asymmetric Oxidative Coupling for BINOL & Derivatives Synthesis
The enantioselective oxidative coupling of 2-naphthols is a cornerstone for producing axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, which are privileged ligands in asymmetric catalysis. Catalyst selection is paramount for achieving high yields and enantioselectivities.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the asymmetric oxidative coupling of 2-naphthols?
A1: Transition metal complexes are the catalysts of choice. Copper (Cu), iron (Fe), vanadium (V), and ruthenium (Ru) based catalysts are widely used.[1][2]
-
Copper (Cu) Catalysts: Often prepared from Cu(I) or Cu(II) salts and chiral ligands, such as those derived from diamines or picolinic acid. They are highly effective, with some systems achieving excellent enantioselectivities (up to 96% ee).[1][3]
-
Vanadium (V) Catalysts: Chiral tridentate oxovanadium(IV) complexes and complexes derived from VOSO₄ and Schiff base ligands have been successfully applied, yielding enantiomeric excesses up to 91%.[2][4]
-
Iron (Fe) Catalysts: Chiral diphosphine oxide-iron(II) complexes are effective for the aerobic coupling of 2-naphthols.[1]
Q2: How critical is the substrate structure for achieving high enantioselectivity?
A2: Substrate structure is crucial. For instance, in some copper-catalyzed systems, an ester moiety at the 3-position of the naphthol substrate was found to be essential for good asymmetric induction.[3] The absence of such a group can dramatically reduce enantioselectivity.[4]
Q3: My oxidative coupling reaction shows low yield and/or poor enantioselectivity. What should I check?
A3: Several factors could be at play:
-
Catalyst and Ligand: Ensure the purity and correct stoichiometry of the metal precursor and the chiral ligand. The in-situ formation of the active catalyst can be sensitive to conditions.
-
Oxygen/Oxidant: Most oxidative couplings require an oxidant, often aerobic oxygen. Ensure adequate aeration without being too vigorous, which could lead to side reactions or solvent evaporation.
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and activity. Screen different solvents to find the optimal medium.
-
Temperature: Reaction temperature can significantly impact both rate and selectivity. Optimization is often necessary.
-
Substrate Purity: Impurities in the 2-naphthol (B1666908) starting material can poison the catalyst.
Troubleshooting Guide: Low Yield/Enantioselectivity in Oxidative Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive or poisoned catalyst. | Use high-purity reagents and solvents. Ensure the reaction is under an appropriate atmosphere (e.g., air or O₂ if required). Consider a different ligand or metal source. |
| Sub-optimal temperature. | Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. | |
| Low Enantioselectivity (ee) | Poorly matched ligand-substrate combination. | The steric and electronic properties of the ligand must be matched to the substrate. A substituent on the 3-position of the naphthol may be required.[3][4] |
| Racemization of the product. | Check if the reaction conditions (e.g., high temperature, prolonged reaction time) are causing product racemization. | |
| Incorrect catalyst assembly. | For in-situ prepared catalysts, ensure the metal and ligand are pre-stirred for an adequate time before adding the substrate. | |
| Formation of Side Products | Over-oxidation or polymerization. | Reduce reaction time, lower the temperature, or decrease the oxidant concentration/pressure. |
Data Presentation: Comparison of Catalysts for Asymmetric Oxidative Coupling
| Catalyst System | Substrate | Yield (%) | ee (%) | Ref. |
| Chiral Diamine/CuCl | 2-Naphthol derivatives | Good | Up to 78 | [3] |
| Chiral Tridentate Oxovanadium(IV) | 2-Naphthol derivatives | 75-100 | 35-68 | [4] |
| 1,5-Diaza-cis-decalin/CuI | 3-(methoxycarbonyl)-2-naphthol | 85 | 93 | [4] |
| Picolinic acid-BINOL/CuI | 6,6'-disubstituted 2-naphthols | Up to 89 | Up to 96 | [1] |
| Schiff base/VOSO₄ | 2-Naphthol | 46-76 | Up to 91 | [2] |
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Coupling
This protocol is a generalized representation based on common procedures.[3]
-
Catalyst Preparation (In-situ): In a round-bottom flask under an air atmosphere, dissolve the chiral diamine ligand (0.10 mmol) in a suitable solvent (e.g., chlorinated solvent).
-
Add cuprous chloride (CuCl) (0.10 mmol) to the solution and stir the mixture at room temperature for 30 minutes until a clear solution of the catalyst complex is formed.
-
Reaction Execution: Add the 2-naphthol derivative (1.0 mmol) to the catalyst solution.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) under an air or oxygen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired binaphthol derivative.
Visualization: Workflow for Asymmetric Oxidative Coupling
Caption: General workflow for BINOL synthesis via oxidative coupling.
Section 2: Multi-Component Synthesis of Naphthol Derivatives
Multi-component reactions (MCRs) provide an efficient pathway to complex naphthol derivatives by combining three or more starting materials in a single step. Catalyst choice is key to promoting these transformations.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are used for synthesizing amidoalkyl naphthols?
A1: The synthesis of 1-amidoalkyl-2-naphthols, a common MCR, typically involves the condensation of an aldehyde, 2-naphthol, and an amide or urea (B33335). A variety of Lewis or Brønsted acid catalysts are employed, including:
-
Montmorillonite K10-clay
-
Silica-supported sodium hydrogen sulfate[5]
-
Iodine
-
Zinc oxide nanoparticles (ZnO NPs)[6]
Q2: I am getting a low yield in my three-component reaction. What could be the issue?
A2: Low yields in MCRs can often be traced to:
-
Catalyst Inactivity: The chosen catalyst may not be strong enough or may be poisoned by impurities. Ensure the catalyst is active and used in the appropriate amount (catalyst loading).
-
Reaction Conditions: MCRs can be sensitive to solvent and temperature. Some reactions perform best under solvent-free conditions at elevated temperatures.[5][6]
-
Reagent Stoichiometry: Incorrect ratios of the three components can lead to the formation of side products and reduce the yield of the desired product.
-
Mixing: In heterogeneous or solvent-free systems, inefficient mixing can lead to an incomplete reaction.
Troubleshooting Guide: Multi-Component Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst. | Screen different Lewis or Brønsted acid catalysts. Consider using a heterogeneous catalyst like ZnO NPs for easier separation and potential reusability.[6] |
| Sub-optimal conditions. | Experiment with solvent-free conditions.[5] Optimize the reaction temperature. | |
| Side Product Formation | Incorrect stoichiometry or self-condensation of aldehyde. | Carefully control the molar ratios of the reactants. Add the aldehyde slowly to the mixture of the other components. |
| Difficult Purification | Catalyst is difficult to remove. | Use a heterogeneous or recyclable catalyst, such as silica-supported catalysts or magnetic nanoparticles.[5][6] |
Data Presentation: Catalyst Comparison for Amidoalkyl Naphthol Synthesis
| Catalyst | Conditions | Reaction Time | Yield (%) | Ref. |
| ZnO Nanoparticles | 120 °C, Solvent-free | 42 min | High (not specified) | [6] |
| Silica Sulfuric Acid | Not specified | Not specified | Good | [7] |
| Boric Acid | Not specified | Not specified | Good | [7] |
| Silica Supported NaHSO₄ | Solvent-free | Short | High | [5] |
Experimental Protocol: ZnO NP-Catalyzed Synthesis of Amidoalkyl Naphthol
This protocol is adapted from the procedure described for the synthesis of 1-amidoalkyl-2-naphthols.[6]
-
Reaction Setup: In a 100 mL conical flask, combine the aldehyde (1 mmol), β-naphthol (1 mmol), urea (1.2 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 20 mol%).
-
Reaction Execution: Heat the mixture in an oil bath at 120 °C with regular stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using ethyl acetate (B1210297): n-hexane, 2:8).
-
Work-up: After completion (typically 40-50 minutes), cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the product and filter to recover the ZnO NP catalyst.
-
Purification: Wash the filtrate, dry the organic layer, and concentrate under reduced pressure. The product can be further purified by recrystallization.
Visualization: Logic of a Three-Component Reaction
References
- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
Overcoming steric hindrance in C1-position functionalization of 2-naphthol
Welcome to the technical support center for the C1-position functionalization of 2-naphthol (B1666908). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with introducing functional groups at the sterically hindered C1 position of the 2-naphthol scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the C1-position of 2-naphthol difficult to functionalize?
A1: The primary challenge in functionalizing the C1 (or ortho) position of 2-naphthol is significant steric hindrance. The bulky nature of the naphthalene (B1677914) ring system impedes the approach of electrophiles and other reagents to the C1 position, which is adjacent to the hydroxyl group and part of the fused ring system. While the hydroxyl group is an activating, ortho-, para- directing group, steric factors often favor reaction at the less hindered C3 position or O-functionalization.
Q2: My reaction is resulting in a mixture of O-alkylated and C-alkylated products. How can I improve C1-selectivity?
A2: The competition between O-alkylation and C-alkylation is a common issue. To favor C1-alkylation, consider the following strategies:
-
Catalyst Choice: Certain catalysts, such as specific gold or copper complexes, are designed to promote C-H functionalization over O-H insertion.
-
Solvent Selection: Less polar, non-coordinating solvents can sometimes favor C-alkylation. In contrast, polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Protecting Groups: Temporarily protecting the hydroxyl group can prevent O-alkylation and alter the electronic properties of the ring, potentially favoring C1-functionalization upon deprotection.
Q3: I am observing low to no yield in my electrophilic aromatic substitution at the C1 position. What are the likely causes and solutions?
A3: Low yields are often attributed to the steric hindrance at the C1 position. Here are some troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.
-
Use a More Active Catalyst: For reactions like Friedel-Crafts alkylation, switching to a stronger Lewis or Brønsted acid can enhance the reactivity of the electrophile.
-
Employ Non-Conventional Energy Sources: Microwave or ultrasound irradiation can accelerate reactions by promoting molecular collisions and overcoming activation barriers, often leading to higher yields in sterically hindered systems.
Q4: How do directing groups assist in C1-functionalization?
A4: Directing groups are moieties that can be temporarily installed on the 2-naphthol substrate to "direct" the reaction to a specific position. For C1-functionalization, a directing group, often attached to the hydroxyl oxygen, can coordinate with a metal catalyst, bringing the catalytic center in close proximity to the C1 C-H bond and facilitating its activation. This chelation-assisted approach can significantly improve regioselectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No C1-Functionalized Product | • Insufficient catalyst activity• Steric hindrance is too great for the chosen reagents• Reaction temperature is too low• Deactivated starting material | • Screen different catalysts (e.g., various Lewis acids, transition metal complexes).• Use smaller, more reactive electrophiles.• Gradually increase the reaction temperature while monitoring for side products.• Consider using microwave or ultrasound irradiation. |
| Poor Regioselectivity (mixture of C1 and C3 isomers) | • Steric effects dominating over electronic effects• Catalyst is not selective | • Employ a directing group strategy to favor the C1 position.• Utilize shape-selective catalysts like zeolites.• Optimize reaction conditions (solvent, temperature) to favor the desired isomer. |
| Predominant O-Functionalization | • Reaction conditions favor phenoxide reactivity at the oxygen atom• Highly nucleophilic oxygen | • Use non-polar solvents.• Employ catalysts known to promote C-H activation.• Protect the hydroxyl group before carrying out the C-functionalization step. |
| Formation of Poly-substituted Byproducts | • Highly activating nature of the hydroxyl group• Reaction conditions are too harsh | • Use a milder catalyst or reduce the catalyst loading.• Decrease the reaction temperature or time.• Use a stoichiometric amount of the electrophile. |
| Catalyst Deactivation/Poisoning | • Impurities in reagents or solvents• Strong coordination of product or starting material to the catalyst | • Ensure all reagents and solvents are pure and dry.• In the case of Friedel-Crafts reactions, avoid substrates with basic groups (e.g., amines) that can complex with the Lewis acid catalyst. |
Quantitative Data Summary
The following tables summarize quantitative data for various C1-functionalization methods for 2-naphthol, providing a comparative overview of their efficacy.
Table 1: Gold-Catalyzed Ortho-C-H Functionalization of 2-Naphthols with α-Aryl-α-Diazoesters [1][2]
| Catalyst System | Diazoester | Solvent | Temp. (°C) | Time (h) | Yield (%) | C1:Other Isomers |
| IPrAuCl / NaBArF | Ethyl 2-diazo-2-phenylacetate | DCE | 25 | 0.5 | 99 | >99:1 |
| IPrAuCl / NaBArF | Methyl 2-diazo-2-(4-chlorophenyl)acetate | DCE | 25 | 1 | 95 | >99:1 |
| IPrAuCl / NaBArF | Isopropyl 2-diazo-2-phenylacetate | DCE | 25 | 2 | 85 | >99:1 |
| IPrAuCl / NaBArF | Ethyl 2-diazo-2-(naphthalen-2-yl)acetate | DCE | 25 | 0.5 | 98 | >99:1 |
Table 2: Copper-Catalyzed Ortho-C-H Functionalization of 2-Naphthol with α-Aryl-α-Diazoesters [3]
| Catalyst | Diazoester | Solvent | Temp. (°C) | Time (h) | Yield (%) | C1-Selectivity |
| CuCl | Ethyl 2-diazo-2-phenylacetate | CH2Cl2 | 25 | 1 | 80 | High |
| CuCl2 | Ethyl 2-diazo-2-phenylacetate | CH2Cl2 | 25 | 0.5 | 95 | High |
| Cu(OTf)2 | Ethyl 2-diazo-2-phenylacetate | CH2Cl2 | 25 | 2 | 75 | Moderate |
Table 3: Regioselective Friedel-Crafts Alkylation of 2-Naphthol with Allylic Alcohols
| Catalyst | Allylic Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Isomer Ratio (C1:Other) |
| p-TsOH | (E)-4-phenylbut-3-en-2-ol | ACN | RT | 2 | 91 | Selective for C1 |
| SnBr4 | Benzylic alcohols | DCM | RT | Varies | Good | Generally C1 selective |
| β-Zeolite | Benzylic alcohols | Toluene (B28343) | 110 | Varies | High | Good regioselectivity |
Table 4: Direct Ortho-Selective Amination of 2-Naphthol with Hydrazines [3][4][5]
| Hydrazine Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N,N-Dimethylhydrazine | Ethylene glycol | 150 | 12 | 85 |
| N,N'-Diphenylhydrazine | Ethylene glycol | 160 | 24 | 78 |
| N-Methyl-N,N'-diphenylhydrazine | Ethylene glycol | 160 | 24 | 72 |
Experimental Protocols
Protocol 1: Gold-Catalyzed Ortho-C-H Functionalization of 2-Naphthol with a Diazoester
This protocol is adapted from methodologies demonstrating high regioselectivity for the C1 position.[1][2]
Materials:
-
2-Naphthol
-
α-Aryl-α-diazoester (e.g., ethyl 2-diazo-2-phenylacetate)
-
IPrAuCl (1-2 mol%)
-
NaBArF (1-2 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2-naphthol (1.0 equiv.), IPrAuCl (0.02 equiv.), and NaBArF (0.02 equiv.).
-
Add anhydrous DCE to the flask.
-
In a separate flask, prepare a solution of the α-aryl-α-diazoester (1.2 equiv.) in anhydrous DCE.
-
Slowly add the diazoester solution to the reaction mixture at room temperature (25 °C) over 30 minutes using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 0.5-2 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the C1-functionalized 2-naphthol.
Protocol 2: Zeolite-Catalyzed Friedel-Crafts Alkylation of 2-Naphthol with a Benzylic Alcohol
This protocol utilizes a heterogeneous catalyst for a more environmentally friendly approach.
Materials:
-
2-Naphthol
-
Benzylic alcohol (e.g., benzyl (B1604629) alcohol)
-
β-Zeolite (activated)
-
Toluene
-
Standard reflux apparatus
Procedure:
-
Activate the β-zeolite catalyst by heating under vacuum.
-
To a round-bottom flask, add 2-naphthol (1.0 equiv.), the benzylic alcohol (1.2 equiv.), and the activated β-zeolite (10-20 wt%).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the zeolite catalyst. The catalyst can be washed, dried, and potentially reused.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the C1-functionalization of 2-naphthol.
Caption: A decision-making workflow for troubleshooting low-yield C1-functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in electrophilic aromatic substitution
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address low conversion rates in electrophilic aromatic substitution (EAS) reactions.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most common reasons for low yields in EAS reactions in a question-and-answer format.
Q1: My electrophilic aromatic substitution reaction has a very low yield. What are the general factors I should investigate?
A1: Low yields in EAS reactions can stem from several factors.[1] A systematic evaluation of the following is recommended:
-
Substrate Reactivity: The electronic nature of the substituents on your aromatic ring is critical.[1] Electron-donating groups (activating groups) increase the reaction rate, while electron-withdrawing groups (deactivating groups) decrease it.[1][2][3] A highly deactivated substrate may not react efficiently under standard conditions.[1]
-
Electrophile Generation: Ensure your electrophile is being generated effectively.[1] This often depends on the proper functioning of a catalyst (e.g., a Lewis acid) and the purity of your reagents.[1][4]
-
Reaction Conditions: Temperature, reaction time, and solvent choice can all significantly impact the yield.[1][5] Optimization of these parameters is often necessary.[1]
-
Side Reactions: Undesired side reactions, such as polysubstitution, rearrangement of the electrophile (in Friedel-Crafts alkylation), or degradation of the starting material, can consume reactants and lower the yield of the desired product.[1]
-
Purification: Product loss during workup and purification is a common cause of apparently low yields.[1]
Q2: How do I determine if my starting aromatic compound is activated or deactivated?
A2: Substituents on the aromatic ring determine its reactivity by either donating or withdrawing electron density.[1][3] Activating groups increase the ring's electron density, making it more nucleophilic and increasing the rate of electrophilic attack.[2][6] Deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction rate.[1][6]
Table 1: Effect of Common Substituents on EAS Reactivity and Regioselectivity
| Substituent Group | Name | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | Ortho, Para |
| -OH, -OR | Hydroxyl, Alkoxy | Strongly Activating | Ortho, Para |
| -NHCOCH₃ | Amido | Moderately Activating | Ortho, Para |
| -CH₃, -R | Alkyl | Weakly Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | Ortho, Para |
| -CHO, -COR | Aldehyde, Ketone | Moderately Deactivating | Meta |
| -CO₂H, -CO₂R | Carboxylic Acid, Ester | Moderately Deactivating | Meta |
| -SO₃H | Sulfonic Acid | Strongly Deactivating | Meta |
| -CN | Cyano | Strongly Deactivating | Meta |
| -NO₂ | Nitro | Strongly Deactivating | Meta |
| -NR₃⁺ | Quaternary Amine | Strongly Deactivating | Meta |
Data compiled from multiple sources.[1][7][8]
Q3: My Friedel-Crafts acylation is failing. What are the most common culprits?
A3: Friedel-Crafts acylations are sensitive to several factors. Common reasons for failure include:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4][9] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Substrate Reactivity: The reaction fails with aromatic rings that have moderately or strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[9] The aromatic substrate must be at least as reactive as a halobenzene for the reaction to proceed.[9]
-
Presence of Basic Groups: Substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst.[4][9] This forms a complex that creates a strong deactivating group on the ring, shutting down the reaction.[4][9]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the aryl ketone product is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[4] This complex is broken during the aqueous workup.[4]
Q4: My nitration reaction is producing a dark tar instead of the desired product. What's happening?
A4: Tar formation, especially during nitration, often indicates that the reaction conditions are too harsh for the substrate. Highly activated rings, such as phenols or anilines, are extremely reactive towards nitration and can undergo multiple nitrations and oxidation, leading to complex polymeric tars.[10] For these substrates, milder conditions, such as using dilute nitric acid, are necessary.[11] Conversely, if you are trying to nitrate (B79036) a deactivated ring, tarring could indicate that excessively high temperatures are causing decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation giving multiple products and a low yield of the desired isomer?
A1: Unlike acylation, Friedel-Crafts alkylation is prone to two major side reactions:
-
Carbocation Rearrangement: The electrophile in this reaction is a carbocation, which can rearrange to a more stable form if possible (e.g., a primary carbocation rearranging to a secondary or tertiary one).[12] This leads to the substitution of a different alkyl group than the one intended.
-
Polyalkylation: The alkyl group being added is an activating group.[3] This makes the product more reactive than the starting material, often leading to the addition of multiple alkyl groups to the same ring.
Q2: Can the choice of solvent affect my conversion rate?
A2: Yes, the solvent can play a significant role. Solvents can stabilize or destabilize intermediates, affecting the reaction's energy barrier.[5] Polar solvents may favor reactions with ionic mechanisms by stabilizing charged intermediates, potentially increasing the reaction rate.[5] However, in some cases, such as the chlorination of toluene (B28343), non-polar solvents can slow the reaction rate.[13] The optimal solvent depends heavily on the specific reaction mechanism.[13]
Q3: Is it possible to add a second nitro group to nitrobenzene (B124822)?
A3: Yes, but it requires more forceful conditions. The nitro group is a strong deactivator, making the ring much less reactive to further electrophilic substitution.[14] To introduce a second nitro group (forming m-dinitrobenzene), the temperature must typically be raised to around 100 °C, and fuming nitric acid is often used instead of standard concentrated nitric acid.[14]
Table 2: General Troubleshooting Summary for EAS Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Reaction / Very Low Conversion | 1. Substrate is too deactivated. 2. Catalyst is inactive (moisture). 3. Temperature is too low. | 1. Use more forcing conditions (higher temp, stronger catalyst). 2. Use fresh, anhydrous catalyst and dry glassware/solvents. 3. Increase reaction temperature incrementally. |
| Multiple Products | 1. Poly-substitution (especially in alkylation). 2. Carbocation rearrangement (alkylation). 3. Lack of regioselectivity. | 1. Use a large excess of the aromatic substrate. 2. Use a reagent that avoids free carbocations (e.g., acylation followed by reduction). 3. Check directing effects of substituents; adjust temperature. |
| Tar/Polymer Formation | 1. Substrate is too activated for the conditions. 2. Reaction temperature is too high. | 1. Use milder conditions (e.g., lower temp, less active catalyst, dilute reagents). 2. Perform the reaction at a lower temperature. |
Key Experimental Protocols
Protocol 1: Nitration of Benzene (B151609)
This protocol describes the synthesis of nitrobenzene. This reaction is hazardous and must be performed in a fume hood with appropriate personal protective equipment.
Reagents & Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Round-bottom flask
-
Condenser
-
Dropping funnel
-
Stir plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
Prepare the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid with gentle swirling.[15] Allow the mixture to cool.
-
Addition of Benzene: While monitoring the temperature to keep it below 55°C, add 17.5 mL of benzene dropwise from a dropping funnel to the stirred nitrating mixture.[15]
-
Reaction: After the addition is complete, attach a condenser and heat the mixture to 60°C for 40-45 minutes with continuous stirring.[15]
-
Workup: Carefully pour the cooled reaction mixture into 150 mL of cold water in a beaker.[15]
-
Extraction: Transfer the mixture to a separatory funnel. The lower layer is the crude nitrobenzene. Separate and discard the upper aqueous layer.
-
Washing: Wash the nitrobenzene layer sequentially with water, 50 mL of 5% sodium bicarbonate solution (to neutralize excess acid), and finally with water again.[15]
-
Drying & Isolation: Transfer the washed nitrobenzene to a clean flask and dry it with anhydrous calcium chloride.[15] The final product can be purified by distillation.
Protocol 2: Friedel-Crafts Acylation of Toluene
This protocol describes the acylation of toluene with acetyl chloride to form methylacetophenone. This reaction must be performed under strictly anhydrous conditions in a fume hood. Aluminum chloride is highly corrosive and reacts violently with water.
Reagents & Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Toluene
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Three-neck round-bottom flask (oven-dried)
-
Addition funnel (oven-dried)
-
Condenser with a drying tube (e.g., CaCl₂)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, addition funnel, and condenser (fitted with a drying tube).[16]
-
Catalyst Suspension: In the fume hood, add anhydrous AlCl₃ (0.0275 mol) to the flask, followed by 8 mL of anhydrous dichloromethane.[16] Cool the suspension in an ice bath to 0°C.[16]
-
Acyl Chloride Addition: Prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of anhydrous dichloromethane and add it to the addition funnel.[9] Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature below 10°C.[9][16]
-
Toluene Addition: Prepare a solution of toluene (0.025 mol) in 5 mL of anhydrous dichloromethane and add it to the same addition funnel.[16] Add the toluene solution dropwise to the reaction mixture.[16]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes.[9][16]
-
Quenching & Workup: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of crushed ice and 10 mL of concentrated HCl.[16] This step decomposes the aluminum chloride complex and should be done with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the bottom organic layer.[16] Extract the aqueous layer again with 10 mL of dichloromethane. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[16] Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter or decant the solution to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.[4] Further purification can be done by chromatography or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Substituent Effects [chem.ucalgary.ca]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions | Chemical Compounds [scribd.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Prenylated Naphthols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of prenylated naphthols, focusing on their anticancer and antimicrobial properties. By examining the influence of the position and number of prenyl groups on biological activity, this document aims to provide insights for the rational design of novel therapeutic agents. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to Prenylated Naphthols
Prenylated naphthols are a class of organic compounds characterized by a naphthalene (B1677914) ring system hydroxylated to form a naphthol, which is further substituted with one or more prenyl (or isoprenyl) groups. The addition of the lipophilic prenyl moiety often enhances the biological activity of the parent naphthol core, making these compounds promising candidates for drug discovery.[1] Their activities span a wide range, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Understanding the relationship between their chemical structure and biological function is crucial for optimizing their therapeutic potential.
Comparison of Prenylation Patterns on Biological Activity
The biological activity of prenylated naphthols is significantly influenced by the nature of the prenyl substitution, particularly whether the prenyl group is attached to a carbon (C-prenylation) or an oxygen (O-prenylation) atom, and the number of prenyl groups present (mono- vs. di-prenylation).
C-Prenylated vs. O-Prenylated Naphthols
The distinction between C-prenylation and O-prenylation is a critical factor in determining the biological efficacy of these compounds.
-
C-Prenylated Naphthols: In this configuration, the prenyl group is directly attached to a carbon atom of the naphthalene ring. This C-C bond is generally more stable than the C-O ether linkage in O-prenylated counterparts. Studies on analogous prenylated flavonoids and stilbenoids have shown that C-prenylation often leads to more potent biological activity.[2][3] This is attributed to the increased lipophilicity and the potential for the prenyl group to interact directly with biological targets. For instance, 4-C-prenyl piceatannol (B1677779) demonstrated the most potent anticancer activity among a series of prenylated stilbenoids.[2]
-
O-Prenylated Naphthols: Here, the prenyl group is attached to the hydroxyl group of the naphthol, forming an ether linkage. While this also increases lipophilicity, the C-O bond can be more susceptible to metabolic cleavage. In some cases, O-prenylation can lead to a decrease in activity compared to the corresponding C-prenylated isomer. However, O-prenylation can also serve as a strategy to modulate physicochemical properties and pharmacokinetics.
Mono-prenylated vs. Di-prenylated Naphthols
The number of prenyl groups attached to the naphthol core is another key determinant of bioactivity.
-
Mono-prenylated Naphthols: The introduction of a single prenyl group significantly increases the lipophilicity of the naphthol core, which can enhance its ability to cross cell membranes and interact with intracellular targets. The position of this single prenyl group is also crucial; for example, in prenylated flavonoids, substitution at the C-6 versus the C-8 position can lead to different biological activities.[4]
-
Di-prenylated Naphthols: The addition of a second prenyl group can further increase lipophilicity and, in some cases, lead to a further enhancement of biological activity. However, this trend is not always linear. Excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. Furthermore, the steric hindrance introduced by two bulky prenyl groups may interfere with the optimal binding of the molecule to its biological target.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of selected naphthol and naphthoquinone derivatives from recent studies. This data illustrates the impact of structural modifications on their anticancer and antimicrobial efficacy.
Table 1: Anticancer Activity of Naphthoquinone-Naphthol Derivatives
The following data is for a series of marine-derived naphthoquinone-naphthol compounds, which serve as a valuable proxy for understanding SAR on a naphthol-like scaffold. The study evaluated their antiproliferative activity against various human cancer cell lines.[5]
| Compound | R Group | HCT116 IC₅₀ (µM) | PC9 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 5 | -H | 5.27 | 6.98 | 5.88 |
| 13 | -CH₂COCH₃ (ortho) | 1.18 | 0.57 | 2.25 |
Data sourced from Li et al. (2024). IC₅₀ values represent the concentration required to inhibit 50% of cell growth after 72 hours of exposure.[5]
Interpretation: The substitution of an oxopropyl group at the ortho-position of the quinone ring (Compound 13) significantly enhanced the anticancer activity compared to the unsubstituted parent compound (Compound 5) across all tested cell lines.[5] This highlights the importance of the position and nature of substituents on the naphthol core.
Mechanisms of Action
The biological activities of prenylated naphthols are underpinned by their ability to modulate key cellular pathways.
Anticancer Activity: Induction of Apoptosis
Many prenylated compounds, including those with a naphthol core, exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. The lipophilic nature of the prenyl group facilitates the compound's entry into the cell and interaction with mitochondrial membranes. This can lead to the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (specifically caspase-9 and the executioner caspase-3), ultimately leading to cell death.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeonol prevents migration and invasion, and promotes apoptosis of cervical cancer cells by inhibiting 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antineoplastic Potential of 2-Prenyl-1-naphthol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antineoplastic activity of 2-Prenyl-1-naphthol derivatives. Due to limited publicly available data on this specific subclass, this guide leverages experimental findings from structurally related compounds, primarily prenylated naphthoquinones and other 2-naphthol (B1666908) derivatives, to provide a valuable framework for research and development.
Comparative Antineoplastic Activity
The antineoplastic activity of naphthol derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key indicators of a compound's potency. Lower values signify greater efficacy at lower concentrations.
While specific data for this compound derivatives are scarce, studies on closely related prenyl-1,2-naphthohydroquinone and other 2-naphthol derivatives demonstrate significant cytotoxic activity against a range of cancer cell lines.[1][2][3] These compounds serve as important benchmarks for validating the potential of novel this compound analogues.
Below is a summary of the cytotoxic activities of representative naphthol derivatives compared to standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity (GI50/IC50 in µM) of Naphthol Derivatives Against Various Cancer Cell Lines
| Compound/Drug | A-549 (Lung) | HT-29 (Colon) | MB-231 (Breast) | HCT116 (Colon) | PC9 (Lung) | Hep G2 (Liver) | HeLa (Cervical) | MCF-7 (Breast) |
| Prenyl-1,2-naphthohydroquinone Derivatives | ||||||||
| Derivative 1[1] | microM level | microM level | microM level | - | - | - | - | - |
| Other 2-Naphthol Derivatives | ||||||||
| Compound 5d[3] | 1.6 ± 1.0 | - | 0.9 ± 0.1 | - | - | 1.2 ± 1.1 | 0.8 ± 0.4 | - |
| Aminobenzylnaphthol (MMZ-140C)[2] | - | 37.76 ± 3.2 (24h) | - | - | - | - | - | - |
| Aminobenzylnaphthol (MMZ-45B)[2] | - | 31.78 ± 3.93 (24h) | - | - | - | - | - | - |
| Pyrazole-linked benzothiazole-naphthol (4j, 4k, 4l)[2] | - | - | - | - | - | - | 4.63 - 5.54 | - |
| Naphthoquinone-naphthol Derivatives | ||||||||
| Compound 13[4] | 2.25 | - | - | 1.18 | 0.57 | - | - | - |
| Standard Chemotherapeutics | ||||||||
| Doxorubicin[3] | Comparable to 5d | - | Comparable to 5d | - | - | Comparable to 5d | Comparable to 5d | - |
| 5-Fluorouracil[2] | - | 52.26 ± 4.9 (24h) | - | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The specific structures of the numbered derivatives can be found in the corresponding references.
Mechanistic Insights: Potential Signaling Pathways
Several studies on 2-naphthol and naphthoquinone derivatives suggest that their antineoplastic activity may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7] A key signaling pathway implicated in these processes is the EGFR/PI3K/Akt pathway, which is frequently dysregulated in cancer.
Proposed Mechanism of Action
It is hypothesized that this compound derivatives, similar to other active naphthoquinone-naphthol compounds, may exert their anticancer effects by inhibiting key components of the EGFR/PI3K/Akt signaling cascade.[4] This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as cleaved caspase-3, ultimately triggering apoptosis.[4] Furthermore, interference with this pathway can lead to cell cycle arrest, preventing cancer cell proliferation.[5]
Caption: Proposed inhibition of the EGFR/PI3K/Akt pathway by this compound derivatives.
Experimental Protocols
To aid researchers in the validation of this compound derivatives, this section provides detailed protocols for key in vitro assays used to assess antineoplastic activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Methodology:
-
Cell Treatment: Culture cells with the test compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNA Digestion: Treat the cells with RNase A to ensure that only DNA is stained.
-
DNA Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct experimental evidence for the antineoplastic activity of this compound derivatives is currently limited, the data from structurally related compounds are promising. The prenyl-naphthohydroquinone and other 2-naphthol derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, with some exhibiting efficacy comparable to standard chemotherapeutic drugs.[2][3] The proposed mechanism of action, involving the inhibition of the EGFR/PI3K/Akt signaling pathway, provides a solid foundation for further investigation.
Future research should focus on synthesizing a library of this compound derivatives and systematically evaluating their in vitro anticancer activity against a broad panel of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate their mode of action. Promising candidates should then be advanced to in vivo animal models to assess their therapeutic potential and toxicity profiles. This systematic approach will be instrumental in validating the potential of this compound derivatives as a novel class of antineoplastic agents.
References
- 1. New cytotoxic-antineoplastic prenyl-1,2-naphthohydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two novel camptothecin derivatives inhibit colorectal cancer proliferation via induction of cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenylation's Influence on the Antioxidant Activity of Naphthalenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a prenyl group to a naphthalenol backbone can significantly modulate its physicochemical properties and biological activities, including its antioxidant potential. This guide provides a comparative analysis of the antioxidant activity of prenylated versus non-prenylated naphthalenols, supported by experimental data and detailed methodologies. The effect of prenylation is not straightforward; it can either enhance or diminish antioxidant efficacy depending on the parent molecule's structure and the position and nature of the prenyl substitution.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of naphthalenols and their derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies on a single naphthalenol backbone are limited, we can synthesize data from various sources to illustrate the potential impact of prenylation. For instance, studies on flavonoids, a related class of phenolic compounds, have shown that prenylation can lead to a decrease in radical scavenging activity in some cases. For example, the substitution of a hydroxyl group with a prenyl, geranyl, or farnesyl group on the flavonoid baicalein (B1667712) resulted in a higher IC50 value, indicating reduced antioxidant activity[1].
Conversely, for other flavonoids, the addition of a prenyl group has been shown to enhance antioxidant activity. This variability underscores the importance of empirical testing for each specific naphthalenol derivative.
Below is a table compiling representative IC50 values for a non-prenylated naphthalenol (Juglone) and a prenylated isoflavone (B191592) (a structurally related compound class for which comparative data is more readily available), as determined by the DPPH radical scavenging assay. It is crucial to note that these values are sourced from different studies and are presented here for illustrative purposes to highlight potential differences.
| Compound | Structure | Type | DPPH Radical Scavenging IC50 (µM) | Reference |
| Juglone | 5-hydroxy-1,4-naphthoquinone | Non-Prenylated Naphthalenol | Very weak antioxidant properties | [2] |
| 8-Prenyldaidzein | Prenylated Isoflavone | 174.2 | [1] | |
| Alpinum Isoflavone | Prenylated Isoflavone | >100 | [1] | |
| Ascorbic Acid | (Standard Antioxidant) | 329.0 | [1] |
Note: The data for Juglone indicates very low antioxidant properties without a specific IC50 value provided in the referenced study. The data for prenylated isoflavones and the ascorbic acid standard are from a separate study and are included to provide context on the potential range of antioxidant activities.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (prenylated and non-prenylated naphthalenols)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples and standard: Prepare stock solutions of the test compounds and the standard antioxidant in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the various concentrations of the test compounds or standard to the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (prenylated and non-prenylated naphthalenols)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples and standard: Prepare stock solutions and serial dilutions of the test compounds and the standard antioxidant in a suitable solvent.
-
Assay:
-
Add 20 µL of the various concentrations of the test compounds or standard to the wells of a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance of the test compound.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Signaling Pathways and Experimental Workflow
The antioxidant activity of naphthalenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance. Prenylation can influence this activity by altering the electron density of the aromatic ring and the steric accessibility of the hydroxyl groups.
Below is a diagram illustrating a typical experimental workflow for comparing the antioxidant activity of prenylated and non-prenylated naphthalenols.
Caption: Experimental workflow for comparing antioxidant activity.
The following diagram illustrates the basic principle of radical scavenging by a generic naphthalenol.
Caption: Radical scavenging mechanism of a naphthalenol.
References
A Researcher's Guide to the Cellular Cross-Reactivity Analysis of 2-Prenyl-1-naphthol
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular activity is paramount. This guide provides a comparative framework for analyzing the cross-reactivity of 2-Prenyl-1-naphthol, a sesquiterpenoid isolated from Catalpa ovata, in key cellular assays. Due to the limited direct experimental data on this specific compound, this document outlines a proposed investigatory workflow, including detailed experimental protocols and data presentation templates, to elucidate its primary activities and potential off-target effects.
Based on the known biological activities of Catalpa ovata extracts and structurally related compounds such as naphthoquinones and other prenylated phenols, this compound is predicted to exhibit antioxidant, anti-inflammatory, and cytotoxic properties. This guide focuses on three core cellular assays to investigate these activities: Nrf2-dependent antioxidant response, inhibition of nitric oxide (NO) production, and induction of reactive oxygen species (ROS). A thorough analysis of a compound's performance in these assays can reveal its therapeutic potential and flag potential cross-reactivity with other signaling pathways.
Data Presentation: A Framework for Comparative Analysis
To facilitate a clear comparison of this compound's activity against established reference compounds, all quantitative data should be summarized in structured tables. The following templates are provided for the proposed assays.
Table 1: Nrf2 Pathway Activation in ARE-Luciferase Reporter Cells
| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| This compound | 0.1 | Experimental Data |
| 1 | Experimental Data | |
| 10 | Experimental Data | |
| Sulforaphane (B1684495) (Positive Control) | 5 | Experimental Data |
| Vehicle Control (e.g., 0.1% DMSO) | N/A | 1.0 ± 0.1 |
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| This compound | 1 | Experimental Data | Calculated Data |
| 10 | Experimental Data | Calculated Data | |
| 50 | Experimental Data | Calculated Data | |
| L-NMMA (Positive Control) | 100 | Experimental Data | Calculated Data |
| LPS-Stimulated Control | N/A | Experimental Data | 0% |
| Unstimulated Control | N/A | Experimental Data | N/A |
Table 3: Induction of Reactive Oxygen Species (ROS) in Cultured Cells
| Compound | Concentration (µM) | Fold Increase in DCF Fluorescence (Mean ± SD) |
| This compound | 1 | Experimental Data |
| 10 | Experimental Data | |
| 50 | Experimental Data | |
| Menadione (Positive Control) | 25 | Experimental Data |
| Vehicle Control (e.g., 0.1% DMSO) | N/A | 1.0 ± 0.1 |
Experimental Protocols
Detailed methodologies for the three proposed cellular assays are provided below.
Nrf2 Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 transcription factor, a key regulator of the cellular antioxidant response.
Materials:
-
HEK293T cells stably transfected with an ARE-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
Sulforaphane (positive control) stock solution in DMSO.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and sulforaphane in culture medium.
-
Replace the existing medium with the medium containing the test compounds or controls. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction by normalizing the relative light units (RLU) of the treated wells to the average RLU of the vehicle control wells.
Griess Assay for Nitric Oxide Inhibition
This colorimetric assay measures the production of nitric oxide by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound stock solution in DMSO.
-
N(G)-Monomethyl-L-arginine (L-NMMA) (positive control).
-
Griess Reagent System (e.g., Promega).
-
96-well clear cell culture plates.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, L-NMMA, or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include an unstimulated control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Add the Griess reagents to the supernatant in a new 96-well plate according to the manufacturer's protocol.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
DCFDA Assay for Cellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
A suitable cell line (e.g., HeLa, HepG2).
-
Appropriate cell culture medium.
-
DCFH-DA probe.
-
This compound stock solution in DMSO.
-
Menadione or Hydrogen Peroxide (H₂O₂) (positive controls).
-
Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add the culture medium containing various concentrations of this compound, positive controls, or a vehicle control.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Calculate the fold increase in fluorescence relative to the vehicle control.
Potential for Cross-Reactivity and Off-Target Effects
While the primary activities of this compound are hypothesized to be related to antioxidant, anti-inflammatory, and cytotoxic pathways, it is crucial to consider its potential for cross-reactivity. Structurally related prenylated phenols and naphthoquinones have been reported to interact with a variety of other cellular targets.
-
Kinase Inhibition: Some prenylated polyphenols have been shown to act as inhibitors of protein kinases, such as Fyn kinase. This suggests that this compound could potentially modulate signaling pathways regulated by various kinases, a common off-target effect for many small molecules.
-
NF-κB Pathway: The anti-inflammatory effects of related compounds are often mediated through the inhibition of the NF-κB signaling pathway. It is plausible that this compound could also interfere with this central inflammatory pathway.
-
MAPK and other Signaling Pathways: Naphthoquinones have been shown to influence a range of signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. These interactions can contribute to their cytotoxic and other biological effects.
-
Topoisomerase Inhibition: Some naphthoquinone derivatives are known to inhibit topoisomerases, enzymes critical for DNA replication and repair. This represents another potential off-target activity that could contribute to cytotoxicity.
Therefore, any significant activity observed in the primary assays should be followed by secondary screening against a panel of kinases and other relevant targets to build a comprehensive cross-reactivity profile for this compound.
Visualizing the Workflows and Pathways
To provide a clear visual representation of the experimental and biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed experimental workflow for the cellular analysis of this compound.
Caption: The Nrf2 signaling pathway for antioxidant response.
Caption: Simplified overview of NO production and ROS-mediated cytotoxicity pathways.
Efficacy of Prenylated Naphthols in Oncology: A Comparative Analysis Against Standard Chemotherapeutics
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of natural and synthetic compounds under investigation, prenylated naphthols, a class of aromatic compounds, have garnered significant interest for their potential anticancer properties. This guide provides a comparative analysis of the efficacy of 2-Prenyl-1-naphthol and its close derivatives against established standard anticancer drugs, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this emerging class of compounds.
Comparative Cytotoxicity
The primary metric for assessing the efficacy of a potential anticancer compound is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies on this compound are limited, data from structurally related aminobenzylnaphthols and other naphthol derivatives provide valuable insights.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthol Derivatives | |||
| Aminobenzylnaphthol Derivative (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [1] |
| Aminobenzylnaphthol Derivative (MMZ-45B) | HT-29 (Colorectal) | 31.78 ± 3.93 | [1] |
| 1H-benzo[f]chromene Derivative (from 2-naphthol) | MCF-7 (Breast) | Good activity | [2] |
| 1H-benzo[f]chromene Derivative (from 2-naphthol) | HCT-116 (Colorectal) | Good activity | [2] |
| 1H-benzo[f]chromene Derivative (from 2-naphthol) | HepG-2 (Liver) | Good activity | [2] |
| Standard Anticancer Drugs | |||
| 5-Fluorouracil | BxPC-3 (Pancreatic) | 38.99 ± 14.67 | [1] |
| 5-Fluorouracil | HT-29 (Colorectal) | 52.26 ± 4.9 | [1] |
| Vinblastine | MCF-7, HCT-116, HepG-2 | Comparable to active 2-naphthol (B1666908) derivatives | [2] |
| Doxorubicin | MCF-7, HCT-116, HepG-2 | Comparable to active 2-naphthol derivatives | [2] |
Experimental Protocols
The cytotoxic activities of the aforementioned compounds were primarily determined using the following experimental methodologies:
Cell Culture and Treatment
Human cancer cell lines, such as BxPC-3 (pancreatic), HT-29 (colorectal), MCF-7 (breast), HCT-116 (colorectal), and HepG-2 (liver), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of the test compounds (naphthol derivatives) or standard anticancer drugs for a specified duration, typically 24 to 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Following treatment, the culture medium was replaced with a fresh medium containing MTT solution. After incubation, the formazan (B1609692) crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution was then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, studies on related naphthol and naphthoquinone derivatives suggest several potential mechanisms of action.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Studies on aminobenzylnaphthols have indicated their ability to induce apoptosis in cancer cells[3]. The process of apoptosis is a critical consideration in the evaluation of anticancer compounds.
Experimental workflow for assessing apoptosis induction.
Inhibition of Key Signaling Pathways
Research on marine-derived naphthoquinone-naphthol derivatives has revealed their ability to downregulate the EGFR/PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and metastasis in many cancers. Inhibition of this pathway by novel compounds represents a promising therapeutic strategy.
Inhibition of the EGFR/PI3K/Akt signaling pathway.
Topoisomerase Inhibition
Some derivatives of 2-naphthol have been found to inhibit topoisomerase I and II enzymes[2]. These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and cell death. This mechanism is shared by several established chemotherapeutic agents, including doxorubicin.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Showdown: Aminobenzylnaphthols Versus Standard Anticancer Agents in Targeting Key Cancer Proteins
A comparative analysis of the molecular docking performance of novel aminobenzylnaphthol derivatives against established anticancer drugs reveals promising interactions with key cancer targets. This guide provides an objective look at the binding affinities and methodologies, offering valuable insights for researchers and drug development professionals in the oncology space.
A recent study on a series of novel aminobenzylnaphthol derivatives, referred to as MMZ compounds, has highlighted their potential as anticancer agents through in silico molecular docking studies. These compounds were tested against three significant cancer targets: Adenosine A1 Receptor (ADORA1), Cyclin-Dependent Kinase 2 (CDK2), and Tripartite Motif-Containing Protein 24 (TRIM24). To contextualize the performance of these novel compounds, this guide presents a comparative analysis of their reported binding energies alongside those of the widely-used chemotherapeutic agents, Doxorubicin and Cisplatin, against the same targets.
Performance Comparison: Binding Energy Analysis
The binding energy, measured in kilocalories per mole (kcal/mol), is a critical metric in molecular docking that indicates the binding affinity between a ligand (the drug candidate) and a protein target. A lower binding energy value signifies a more stable and favorable interaction. The following table summarizes the binding energies of various aminobenzylnaphthol derivatives and the alternative standard anticancer drugs against ADORA1, CDK2, and TRIM24.
| Compound | Target | Binding Energy (kcal/mol) |
| Aminobenzylnaphthols | ||
| MMZ-33D | ADORA1 | -9.2 |
| CDK2 | -8.9 | |
| TRIM24 | -7.9 | |
| MMZ-49AA | ADORA1 | -10.2 |
| CDK2 | -10.1 | |
| TRIM24 | -8.9 | |
| MMZ-45AA | ADORA1 | -10.3 |
| CDK2 | -10.2 | |
| TRIM24 | -9.0 | |
| MMZ-45B | ADORA1 | -9.4 |
| CDK2 | -9.2 | |
| TRIM24 | -8.1 | |
| MMZ-140C | ADORA1 | -10.0 |
| CDK2 | -9.8 | |
| TRIM24 | -8.8 | |
| MMZ-147B | ADORA1 | -10.1 |
| CDK2 | -9.9 | |
| TRIM24 | -8.9 | |
| MMZ-147CE | ADORA1 | -9.8 |
| CDK2 | -9.6 | |
| TRIM24 | -8.6 | |
| MMZ-167C | ADORA1 | -9.7 |
| CDK2 | -9.5 | |
| TRIM24 | -8.4 | |
| Alternative Drugs | ||
| Doxorubicin | CDK2 | -8.8 |
| Cisplatin | CDK2 | -5.8 |
Experimental Protocols
The in silico molecular docking studies for the aminobenzylnaphthol (MMZ) compounds were conducted using a standardized and validated protocol. Understanding the methodology is crucial for interpreting the results and for designing future comparative studies.
Molecular Docking Protocol for Aminobenzylnaphthols (MMZ Compounds)
The computational analysis of the interaction between the MMZ compounds and the cancer target proteins was performed using AutoDock Vina, a widely recognized molecular docking software.
-
Software and Tools:
-
Docking Software: AutoDock Vina (Version 1.1.2)
-
Visualization and File Preparation: AutoDockTools (ADT) (Version 1.5.6), PyMOL, and Discovery Studio.
-
-
Ligand Preparation:
-
The three-dimensional structures of the aminobenzylnaphthol (MMZ) derivatives were generated and optimized using appropriate molecular modeling software.
-
Gasteiger charges were added to the ligand structures.
-
The ligands were saved in the PDBQT file format, which is required for AutoDock Vina. This format includes information on atom types, charges, and rotatable bonds.
-
-
Receptor Preparation:
-
The crystal structures of the target proteins (ADORA1, CDK2, and TRIM24) were obtained from the Protein Data Bank (PDB).
-
All water molecules and non-interacting ions were removed from the protein structures.
-
Polar hydrogen atoms were added to the protein structures.
-
Gasteiger charges were computed and assigned to the protein atoms.
-
The prepared protein structures were saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined for each target protein to encompass the active site or the binding pocket of interest.
-
The size and center of the grid box were determined based on the co-crystallized native ligand or by using prediction tools to identify the binding site.
-
-
Molecular Docking Simulation:
-
AutoDock Vina was used to perform the molecular docking simulations.
-
The program systematically explores different conformations and orientations of the ligand within the defined grid box of the receptor.
-
A scoring function was used to estimate the binding affinity for each conformation, and the results were reported in kcal/mol.
-
The conformation with the lowest binding energy was considered the most favorable binding mode.
-
-
Analysis of Results:
-
The docking results were analyzed to identify the best binding poses and the corresponding binding energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizing the Process and Pathways
To better understand the methodologies and the biological context of this research, the following diagrams illustrate the molecular docking workflow and a key signaling pathway involving one of the cancer targets.
Caption: A flowchart of the in silico molecular docking workflow.
Caption: A simplified diagram of the CDK2 signaling pathway in cell cycle progression.
Unraveling 2-Naphthol's Reactivity: A Comparative Guide to DFT-Investigated Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of versatile scaffolds like 2-naphthol (B1666908) is paramount. This guide provides a comparative analysis of various reaction pathways involving 2-naphthol, elucidated through Density Functional Theory (DFT) investigations. By presenting key quantitative data, detailed experimental and computational protocols, and clear visualizations of the reaction pathways, this document aims to facilitate a deeper understanding of 2-naphthol's chemical behavior and guide future research and synthetic strategies.
This guide synthesizes findings from multiple DFT studies to compare the reaction mechanisms of oxidation, amination, and oxidative coupling involving 2-naphthol. The objective is to provide a clear, data-driven comparison of these pathways, highlighting the computational methodologies employed and the key energetic insights gained from these theoretical investigations.
Comparison of DFT-Investigated Reaction Mechanisms of 2-Naphthol
The following table summarizes the key quantitative data from DFT studies on three distinct reaction mechanisms of 2-naphthol: oxidation with hydroxyl radicals, amination with N-methyl-N-phenylhydrazine, and iron-catalyzed oxidative coupling.
| Reaction Type | Computational Method (Functional/Basis Set) | Solvent Model | Key Quantitative Data | Most Favorable Pathway/Site |
| Oxidation | B3LYP/6-31+G(d,p) | Not explicitly stated in abstract | The C1 adduct is the most energetically stable. | Addition of •OH at the C1 and C8 positions. |
| Amination | B3LYP, MPW3LYP, B3PW91/6-311++G(3df,2p) | PCM | Gibbs free energy is 6 to 20 kcal/mol lower for the α-amination pathway. | α-amination at the C1 position. |
| Oxidative Coupling | Fe(salan) complex catalyst studies suggest a mechanism, but specific DFT energetics are not detailed in the provided abstracts. | Not applicable | Not available in abstracts | C-C bond formation. |
Detailed Reaction Mechanisms and Protocols
Oxidation with Hydroxyl Radicals
The reaction of 2-naphthol with oxidizing radicals, particularly the hydroxyl radical (•OH), is a critical process in environmental chemistry and advanced oxidation processes. DFT calculations have been instrumental in identifying the most probable sites of radical attack and the stability of the resulting intermediates.
Experimental & Computational Protocol: Experimental investigations were conducted using pulse radiolysis with absorption spectroscopy to study the transient species formed during the reaction of 2-naphthol with •OH radicals in an aqueous medium.[1][2][3] DFT calculations were performed to determine the favorable reaction sites and the stability of the •OH adducts.[1][2][3]
Key Findings: DFT calculations revealed that the addition of the hydroxyl radical to 2-naphthol can occur at various positions, but the most favorable sites are the C1 and C8 carbons.[1][2][3] Among the possible isomeric •OH adducts, the C1 adduct was found to be the most energetically stable.[1][2][3] This thermodynamic preference suggests that the reaction pathway leading to the formation of the C1 adduct is the dominant one.
Oxidation pathway of 2-naphthol with hydroxyl radical.
Amination with N-methyl-N-phenylhydrazine
The regioselective amination of 2-naphthol is a synthetically important transformation for the preparation of aminonaphthol derivatives, which are valuable precursors in medicinal chemistry. DFT studies have been employed to elucidate the mechanism of this reaction and to explain the observed regioselectivity.
Computational Protocol: The reaction mechanism between 2-naphthol and N-methyl-N-phenylhydrazine was investigated using DFT. Four potential pathways were evaluated: two amination pathways involving the attack of the NH2 group at the C1 (α-position) and C3 (β-position) of 2-naphthol, and two rearrangement pathways.
-
Geometry Optimization: B3LYP/6-31+G(d,p) with a Polarizable Continuum Model (PCM) for solvent effects.
-
Single-Point Energy Calculations: B3LYP, MPW3LYP, and B3PW91 functionals with the 6-311++G(3df,2p) basis set.
Key Findings: The computational results clearly indicated that the α-amination pathway, where the NH2 group attacks the C1 position of 2-naphthol, is the most favorable.[1] The Gibbs free energy of this pathway was found to be 6 to 20 kcal/mol lower than the other three considered pathways, which is in excellent agreement with experimental observations that yield 1-amino-2-naphthol (B1212963) as the major product.[1]
Comparison of amination pathways for 2-naphthol.
Iron-Catalyzed Oxidative Coupling
The oxidative coupling of 2-naphthols is a fundamental method for the synthesis of BINOL (1,1'-bi-2-naphthol) and its derivatives, which are highly valuable as chiral ligands and catalysts in asymmetric synthesis. Iron-catalyzed versions of this reaction are of particular interest due to the low cost and low toxicity of iron.
Experimental Protocol: The enantioselective aerobic oxidative coupling of 2-naphthols can be achieved using an iron(salan) complex as a catalyst.[4] The reaction is typically carried out in the air, and the enantiomeric excess of the products is determined by chiral HPLC.
Proposed Mechanism & Future DFT Investigations: While a detailed DFT study with quantitative energetic data was not found in the initial survey, the proposed mechanism involves the formation of an iron-naphthoxo complex.[4] Subsequent oxidation of this complex and radical-radical coupling are thought to be key steps. Future DFT studies would be invaluable to:
-
Calculate the geometries and energies of the proposed intermediates and transition states.
-
Determine the rate-determining step of the catalytic cycle.
-
Elucidate the origin of the enantioselectivity by comparing the energy profiles of the pathways leading to the different stereoisomers.
Proposed workflow for iron-catalyzed oxidative coupling.
Conclusion
The application of Density Functional Theory has provided significant insights into the reaction mechanisms of 2-naphthol. In the case of oxidation by hydroxyl radicals, DFT identifies the C1 and C8 positions as the most reactive sites. For the amination with N-methyl-N-phenylhydrazine, DFT calculations have successfully predicted the observed α-regioselectivity, quantifying the energetic preference for this pathway. While detailed DFT studies on the iron-catalyzed oxidative coupling of 2-naphthol are still needed to provide a complete energetic picture, the proposed mechanisms offer a solid foundation for future computational investigations.
This comparative guide underscores the power of combining experimental and computational approaches to unravel complex reaction mechanisms. The data and visualizations presented herein are intended to serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis and application of 2-naphthol and its derivatives.
References
Safety Operating Guide
Navigating the Disposal of 2-Prenyl-1-naphthol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Prenyl-1-naphthol, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Information
Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with substituted naphthols. The information below is extrapolated from data on related compounds and should be considered a baseline for safe handling.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage/irritation. | Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Environmental Hazard | Very toxic to aquatic life. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and compatible hazardous waste container. The container should be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. The label must include "Hazardous Waste," the chemical name, and the solvent used.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste bag or container.
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with an accurate description and quantity of the waste.
-
Retain all documentation related to the waste disposal for your records, in accordance with institutional and regulatory requirements.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal.
Essential Safety and Logistics for Handling 2-Prenyl-1-naphthol
Chemical Identity:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 2-Prenyl-1-naphthol | 16274-34-3 | C15H16O | 212.29 |
Hazard Summary and Personal Protective Equipment (PPE)
Based on data for 1-Naphthol and 2-Naphthol, this compound should be handled as a hazardous substance. The primary hazards include acute toxicity if swallowed or in contact with skin, serious eye damage, skin irritation, and potential for respiratory irritation.[1][2][3] It is also very toxic to aquatic life.[4][5]
A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles should provide a tight seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing or handling larger quantities.[6][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Nitrile gloves offer good resistance to a broad range of chemicals, including bases, oils, and many solvents.[6][7] For prolonged contact or handling of larger quantities, heavier-duty gloves like butyl rubber or neoprene are recommended.[7] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect the skin from accidental splashes.[8] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Engineering controls like a fume hood are the primary means of controlling inhalation exposure.[9][10] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8] |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Planning:
-
Review the Safety Data Sheets for 1-Naphthol and 2-Naphthol to be fully aware of potential hazards.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]
-
Prepare all necessary equipment and reagents before starting the experiment.
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Put on chemical splash goggles.
-
If a significant splash risk exists, wear a face shield over the goggles.
-
-
Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
If the compound is a solid, handle it carefully to avoid generating dust.[5]
-
If working with solutions, use a pipette or other appropriate transfer device to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[3][5]
-
-
Immediate First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All waste containing this compound, including contaminated gloves, pipette tips, and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[10]
-
Keep the container tightly closed.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it in the regular trash.[5]
-
Workflow for Safe Handling of this compound
Safe handling workflow for this compound.
References
- 1. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 1-Naphthol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. hsa.ie [hsa.ie]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

